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  • Product: 6-Amino-5-chloropyridine-3-sulfonic acid
  • CAS: 610275-89-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 6-Amino-5-chloropyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 6-Amino-5-chloropyridine-3-sulfonic acid is limited in publicly available literature. This guide has been compiled...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 6-Amino-5-chloropyridine-3-sulfonic acid is limited in publicly available literature. This guide has been compiled by leveraging established principles of organic chemistry and drawing upon comprehensive data from structurally analogous compounds. The proposed synthetic routes and predicted chemical properties are based on expert analysis and are intended to serve as a robust resource for researchers in the field.

Introduction

6-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and its functionalization with amino, chloro, and sulfonic acid groups offers a unique combination of electronic and steric properties.[1][2] This trifunctionalized heterocycle presents multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel bioactive molecules. The strategic placement of an amino group at the 6-position, a chlorine atom at the 5-position, and a sulfonic acid group at the 3-position creates a distinct electronic environment within the pyridine ring, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic data, and essential safety information for 6-Amino-5-chloropyridine-3-sulfonic acid, empowering researchers to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

The physicochemical properties of 6-Amino-5-chloropyridine-3-sulfonic acid can be predicted based on the contributions of its constituent functional groups. The presence of the highly polar sulfonic acid and amino groups suggests that the compound will be a crystalline solid with a high melting point and significant water solubility. The chlorine atom will contribute to the overall molecular weight and may slightly decrease water solubility compared to its non-chlorinated analog.

PropertyPredicted ValueRationale/Reference
Molecular Formula C₅H₅ClN₂O₃SBased on chemical structure
Molecular Weight 208.62 g/mol Calculated from atomic weights
Appearance White to off-white crystalline solidAnalogy with similar compounds like 2-Amino-5-chloropyridine.[3]
Melting Point >300 °CHigh melting points are characteristic of amino sulfonic acids.[4]
Solubility Soluble in water, DMSO; sparingly soluble in methanol.[4]The sulfonic acid and amino groups confer high polarity.
pKa Acidic (sulfonic acid), weakly basic (amino group and pyridine nitrogen)The sulfonic acid group is strongly acidic (pKa < 1), while the amino group and pyridine nitrogen are basic (pKa of aminopyridines is typically in the range of 3-7).

Proposed Synthesis Pathway

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

The initial step involves the sulfonation of 2-aminopyridine. The amino group is an activating, ortho-, para- directing group, which will direct the incoming sulfonic acid group to the 3- and 5-positions. The 3-position is generally favored.

Reaction:

G 2-Aminopyridine 2-Aminopyridine 6-Aminopyridine-3-sulfonic acid 6-Aminopyridine-3-sulfonic acid 2-Aminopyridine->6-Aminopyridine-3-sulfonic acid Conc. H₂SO₄, Al powder, 210°C, 5h [16]

A proposed reaction scheme for the synthesis of 6-Aminopyridine-3-sulfonic acid.

Experimental Protocol:

  • A mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared in a suitable reaction vessel.[5]

  • A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.[5]

  • The reaction mixture is heated to 210°C and maintained at this temperature for approximately 5 hours.[5]

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.[5]

  • The resulting precipitate of 6-aminopyridine-3-sulfonic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.[5]

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both the solvent and the sulfonating agent. The high concentration is necessary to generate the electrophilic species, SO₃.

  • Aluminum Powder and Ethanol: While the exact role of aluminum powder and ethanol is not explicitly detailed in the reference, they may act as catalysts or promoters for the reaction.

  • High Temperature (210°C): The sulfonation of pyridine rings is generally a difficult reaction that requires high temperatures to overcome the aromatic stability of the ring.

  • Pouring onto Ice: This serves to quench the reaction and to precipitate the product, which is less soluble in the acidic aqueous solution at low temperatures.

Step 2: Electrophilic Chlorination of 6-Aminopyridine-3-sulfonic acid

The second step is the selective chlorination of 6-aminopyridine-3-sulfonic acid at the 5-position. The directing effects of the substituents on the pyridine ring are crucial here. The amino group at the 6-position is an activating ortho-, para- director, while the sulfonic acid group at the 3-position is a deactivating meta- director. The 5-position is ortho to the activating amino group and meta to the deactivating sulfonic acid group, making it the most likely site for electrophilic substitution.

Reaction:

G 6-Aminopyridine-3-sulfonic acid 6-Aminopyridine-3-sulfonic acid 6-Amino-5-chloropyridine-3-sulfonic acid 6-Amino-5-chloropyridine-3-sulfonic acid 6-Aminopyridine-3-sulfonic acid->6-Amino-5-chloropyridine-3-sulfonic acid N-Chlorosuccinimide (NCS), Solvent, 0-100°C [1]

A proposed reaction scheme for the chlorination of 6-Aminopyridine-3-sulfonic acid.

Experimental Protocol (Proposed):

  • 6-Aminopyridine-3-sulfonic acid (1 equivalent) is dissolved or suspended in a suitable solvent (e.g., acetonitrile, acetic acid).

  • N-Chlorosuccinimide (NCS) (1-1.2 equivalents) is added portion-wise to the reaction mixture.[6]

  • The reaction is stirred at a temperature between 0°C and 100°C for a period of 0.5 to 24 hours, while monitoring the progress by a suitable technique (e.g., TLC or LC-MS).[6]

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.

  • Purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • N-Chlorosuccinimide (NCS): A mild and effective electrophilic chlorinating agent that is often used for the chlorination of activated aromatic and heteroaromatic rings.[6] It is generally safer and easier to handle than chlorine gas.

  • Solvent: The choice of solvent will depend on the solubility of the starting material and the reaction temperature. Acetonitrile and acetic acid are common solvents for such reactions.

  • Temperature and Reaction Time: These parameters will need to be optimized to achieve a good yield and selectivity, minimizing the formation of dichlorinated byproducts.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Amino-5-chloropyridine-3-sulfonic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show two aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale/Reference
H-28.0 - 8.2SingletThe proton at the 2-position is adjacent to the electron-withdrawing nitrogen atom and the sulfonic acid group, leading to a downfield shift. Similar protons in 2-aminopyridine appear around 8.05 ppm.[7]
H-47.4 - 7.6SingletThe proton at the 4-position is influenced by the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale/Reference
C-2150 - 155The carbon adjacent to the ring nitrogen typically appears at a very downfield chemical shift.[8]
C-3135 - 140The carbon bearing the sulfonic acid group will be deshielded.
C-4120 - 125This carbon is influenced by both electron-donating and electron-withdrawing groups.
C-5115 - 120The carbon attached to the chlorine atom will be deshielded compared to an unsubstituted carbon. The chemical shift for C-5 in 2-amino-5-chloropyridine is around this range.[8]
C-6155 - 160The carbon bearing the amino group will be significantly shielded.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale/Reference
N-H stretch (amino group)3400 - 3200MediumCharacteristic for primary amines.[9]
O-H stretch (sulfonic acid)3000 - 2500Broad, StrongCharacteristic for the hydroxyl group of a sulfonic acid.
C=C, C=N stretch (pyridine ring)1600 - 1450Medium to StrongTypical for aromatic and heteroaromatic rings.[10]
S=O stretch (sulfonic acid)1250 - 1150 and 1080 - 1030StrongAsymmetric and symmetric stretching vibrations of the SO₂ group.
C-Cl stretch800 - 600MediumCharacteristic for the carbon-chlorine bond.
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

IonPredicted m/zRationale/Reference
[M]⁺208/210The molecular ion peak will show an isotopic pattern characteristic of a compound containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[11]
[M-SO₃]⁺128/130Loss of sulfur trioxide is a common fragmentation pathway for sulfonic acids.
[M-HSO₃]⁺127/129Loss of the sulfonic acid group.

Reactivity and Chemical Behavior

The chemical reactivity of 6-Amino-5-chloropyridine-3-sulfonic acid is dictated by the interplay of its three functional groups.

  • Amino Group: The amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, making the pyridine ring more susceptible to further electrophilic substitution, although the sulfonic acid group has a deactivating effect.

  • Chloro Group: The chlorine atom at the 5-position is on an electron-deficient pyridine ring and may be susceptible to nucleophilic aromatic substitution, although less so than chloro groups at the 2- or 4-positions.[12]

  • Sulfonic Acid Group: The sulfonic acid group is strongly acidic and can be converted to other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The sulfonyl chloride can be prepared by reacting the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride.[5]

Safety and Handling

While specific toxicity data for 6-Amino-5-chloropyridine-3-sulfonic acid are not available, a comprehensive safety assessment can be made based on the known hazards of its constituent functional groups and related compounds.

Hazard Assessment:

  • Aminopyridines: Aminopyridines are known to be toxic and can be absorbed through the skin.[13] They can cause irritation to the eyes, skin, and respiratory tract.[14]

  • Chlorinated Pyridines: Chlorinated pyridines can also be toxic and harmful if ingested or absorbed through the skin.[3]

  • Sulfonic Acids: Sulfonic acids are generally corrosive and can cause burns to the skin and eyes.

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Amino-5-chloropyridine-3-sulfonic acid represents a versatile and potentially valuable building block for the synthesis of novel compounds with applications in drug discovery and materials science. Although direct experimental data is scarce, this in-depth technical guide provides a solid foundation for researchers by offering a plausible synthetic route, predicted physicochemical and spectroscopic properties, and a thorough safety assessment based on the well-established chemistry of its constituent functional groups and analogous compounds. The provided protocols and data are intended to be a starting point for further experimental investigation and optimization. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and a thorough understanding of the potential hazards involved.

References

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed. (URL: [Link])

  • Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • 2-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution | Organic Letters - ACS Publications. (URL: [Link])

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - Rasayan Journal of Chemistry. (URL: [Link])

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. (URL: [Link])

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5 - ResearchGate. (URL: [Link])

  • 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL: [Link])

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. (URL: [Link])

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate. (URL: [Link])

  • Spectral and structural studies of 4-aminopyridines substituted at the 4-nitrogen atom. 4-Nitraminopyridine, 4-hydrazinopyridine, and theirions | Australian Journal of Chemistry - CSIRO Publishing. (URL: [Link])

  • Mass spectral analysis of chloropicrin under negative ion chemical ionization conditions. (URL: [Link])

  • Synthesis, Characterization and Antibacterial Activity of Halogenated Aryl Sulfonamides Derived from 2-Amino-4-chloroanisole - ResearchGate. (URL: [Link])

  • Pyridine, 2-chloro- - the NIST WebBook. (URL: [Link])

  • Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed. (URL: [Link])

  • Aminopyridines - EPA. (URL: [Link])

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - MDPI. (URL: [Link])

  • 2-Chloropyridine - Wikipedia. (URL: [Link])

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. (URL: [Link])

  • A reducing-difference IR-spectral study of 4-aminopyridine - ResearchGate. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 6-Amino-5-chloropyridine-3-sulfonic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring an amino group, a chloro substituent, and a sulfonic acid moiety, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable intermediate in the development of novel therapeutic agents. Pyridine-based scaffolds are prevalent in numerous FDA-approved drugs, and the introduction of a sulfonic acid group can enhance aqueous solubility and introduce new binding interactions with biological targets. This guide provides a comprehensive overview of the structure, properties, and a proposed synthetic route for 6-Amino-5-chloropyridine-3-sulfonic acid, grounded in established chemical principles and analogous transformations.

Chemical Structure and Physicochemical Properties

The molecular structure of 6-Amino-5-chloropyridine-3-sulfonic acid is characterized by a pyridine ring substituted at the 6-position with an amino group, at the 5-position with a chlorine atom, and at the 3-position with a sulfonic acid group.

Molecular Structure:

A summary of the key physicochemical properties of 6-Amino-5-chloropyridine-3-sulfonic acid and its precursor, 6-Aminopyridine-3-sulfonic acid, is presented in the table below.[1]

Property6-Aminopyridine-3-sulfonic acid6-Amino-5-chloropyridine-3-sulfonic acid (Predicted)
Molecular Formula C₅H₆N₂O₃SC₅H₅ClN₂O₃S
Molecular Weight 174.18 g/mol 208.62 g/mol
CAS Number 16250-08-1Not available
Appearance White to off-white powderPredicted: White to off-white solid
Solubility Soluble in hot waterPredicted: Soluble in water and polar organic solvents
Purity Typically ≥95%N/A

Proposed Synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid

A robust and logical synthetic pathway to 6-Amino-5-chloropyridine-3-sulfonic acid commences with the readily available starting material, 2-aminopyridine. The synthesis involves two key transformations: sulfonation followed by selective chlorination.

Overall Synthetic Scheme

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination 2-Aminopyridine 2-Aminopyridine 6-Aminopyridine-3-sulfonic acid 6-Aminopyridine-3-sulfonic acid 2-Aminopyridine->6-Aminopyridine-3-sulfonic acid  Conc. H₂SO₄, Al powder, 210°C   6-Amino-5-chloropyridine-3-sulfonic acid 6-Amino-5-chloropyridine-3-sulfonic acid 6-Aminopyridine-3-sulfonic acid->6-Amino-5-chloropyridine-3-sulfonic acid  Chlorinating Agent (e.g., SO₂Cl₂), Strong Acid   G cluster_0 Mechanism of Chlorination cluster_1 Directing Effects Start 6-Aminopyridine-3-sulfonic acid Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + Cl⁺ Product 6-Amino-5-chloropyridine-3-sulfonic acid Intermediate->Product - H⁺ NH2 Amino Group (Activating, o,p-director) Position5 Position 5 (Favored for Substitution) NH2->Position5 para-directing SO3H Sulfonic Acid Group (Deactivating, m-director) SO3H->Position5 meta-directing

Caption: Mechanism of chlorination and directing effects of substituents.

Under the strongly acidic conditions, the pyridine nitrogen is protonated. The amino group, being a strong activating group, directs the incoming electrophile (Cl⁺) to the positions ortho and para to it. The para position (C5) is sterically more accessible. The sulfonic acid group, a deactivating group, directs incoming electrophiles to the meta position, which in this case is also the C5 position. [2]The convergence of these electronic effects leads to the highly selective formation of 6-Amino-5-chloropyridine-3-sulfonic acid.

Conclusion

This technical guide has outlined the structure and a plausible, well-supported synthetic route for 6-Amino-5-chloropyridine-3-sulfonic acid. The proposed two-step synthesis, starting from 2-aminopyridine, leverages established sulfonation and regioselective chlorination reactions. The rationale behind the choice of reagents and reaction conditions has been detailed, emphasizing the importance of understanding reaction mechanisms and substituent effects in heterocyclic chemistry. This information provides a solid foundation for researchers and drug development professionals to synthesize and further explore the potential of this valuable chemical intermediate.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. CN106432069A.
  • Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved from [Link]

  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • The Dow Chemical Company. (1976). Process for preparing 2-amino-5-chloropyridine. US3985759A.
  • Bayer Aktiengesellschaft. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
  • YouTube. (2020). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-2-nitropyridine-3-sulfonic acid. Retrieved from [Link]

  • ResearchGate. (2025). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 6-Amino-5-chloropyridine-3-sulfonic acid: Properties and Applications

For Immediate Release This technical guide provides a comprehensive overview of 6-Amino-5-chloropyridine-3-sulfonic acid, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 6-Amino-5-chloropyridine-3-sulfonic acid, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document details its fundamental chemical properties, including its molecular formula and weight, and explores its potential applications as a building block in organic synthesis.

Core Molecular Attributes

6-Amino-5-chloropyridine-3-sulfonic acid is a multifaceted molecule characterized by the presence of an amino group, a chloro substituent, and a sulfonic acid functional group attached to a pyridine core. These features bestow upon it a unique combination of chemical reactivity and potential for hydrogen bonding, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula: C₅H₅ClN₂O₃S

Molecular Weight: 208.62 g/mol

The precise arrangement of these functional groups on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity in chemical transformations. The presence of both an electron-donating amino group and electron-withdrawing chloro and sulfonic acid groups creates a nuanced electronic landscape that can be exploited in targeted synthetic strategies.

PropertyValue
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol

Structural Elucidation and Key Features

The molecular structure of 6-Amino-5-chloropyridine-3-sulfonic acid is pivotal to understanding its chemical behavior. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, forms the scaffold of the molecule.

Caption: Molecular structure of 6-Amino-5-chloropyridine-3-sulfonic acid.

Context within Pyridine Derivatives

While specific data for 6-Amino-5-chloropyridine-3-sulfonic acid is not extensively documented in public literature, the properties of related pyridine derivatives offer valuable insights. For instance, the analogous compound, 6-Amino-5-nitropyridine-3-sulfonic acid, has a molecular formula of C₅H₅N₃O₅S and a molecular weight of 219.18 g/mol .[1][2][3] This compound is recognized as a building block in organic synthesis, particularly for creating other pyridine sulfonic acid derivatives.[1] The substitution of a nitro group with a chloro group, as in the title compound, would be expected to alter the electronic and steric properties, potentially leading to different reactivity profiles and applications.

Synthetic and Research Potential

The strategic placement of the amino, chloro, and sulfonic acid groups makes 6-Amino-5-chloropyridine-3-sulfonic acid a promising candidate for a variety of chemical transformations.

Potential Synthetic Applications:

  • Pharmaceutical Scaffolds: Substituted pyridines are a common motif in many biologically active compounds. The functional groups on this molecule offer multiple points for modification, allowing for the construction of diverse molecular libraries for drug discovery screening.

  • Fine Chemical Synthesis: The reactivity of the amino group, the potential for nucleophilic substitution of the chloro group, and the directing effects of the sulfonic acid group can be utilized to synthesize complex target molecules.

  • Material Science: Pyridine derivatives can be incorporated into polymers and other materials to impart specific properties, such as thermal stability or conductivity.

Recommended Analytical Characterization Workflow

For researchers synthesizing or utilizing 6-Amino-5-chloropyridine-3-sulfonic acid, a rigorous analytical workflow is essential to confirm its identity and purity.

Step-by-Step Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should be performed to determine the number and connectivity of protons in the molecule. The aromatic protons on the pyridine ring and the protons of the amino group should exhibit characteristic chemical shifts.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition and thus the molecular formula of the compound. The expected exact mass should be calculated and compared with the experimental value.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the presence of the key functional groups. Characteristic vibrational frequencies for the N-H stretches of the amino group, the S=O stretches of the sulfonic acid, and the C-Cl bond should be observable.

  • Elemental Analysis:

    • Combustion analysis can provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in agreement with the calculated values from the molecular formula.

Caption: Recommended workflow for the synthesis and analytical characterization.

Safety and Handling Considerations

Conclusion

6-Amino-5-chloropyridine-3-sulfonic acid represents a promising, albeit currently under-documented, chemical entity with significant potential in various fields of chemical research and development. Its unique combination of functional groups makes it an attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Further investigation into the reactivity and properties of this molecule is warranted to fully unlock its synthetic utility.

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Benchchem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid.
  • PubChem. (n.d.). 6-Amino-2-nitropyridine-3-sulfonic acid.
  • Synchem. (n.d.). 6-Amino-5-nitropyridine-3-sulfonic acid.

Sources

Exploratory

The Pyridine Privilege: A Technical Guide to Substituted Pyridine Derivatives in Drug Discovery

Executive Summary: The Nitrogen Anchor In the landscape of medicinal chemistry, the pyridine ring is not merely a structural scaffold; it is a functional "privileged structure." Approximately 14% of all U.S. FDA-approved...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Anchor

In the landscape of medicinal chemistry, the pyridine ring is not merely a structural scaffold; it is a functional "privileged structure." Approximately 14% of all U.S. FDA-approved drugs contain a pyridine moiety. This prevalence is not accidental. The replacement of a benzene CH group with a nitrogen atom introduces a dipole, creates a specific hydrogen-bond acceptor site, and significantly alters the lipophilicity (LogP) and aqueous solubility of the molecule.

This guide dissects the biological utility of substituted pyridines, moving beyond simple lists of activity to explore the mechanistic causality of why these derivatives work, how to synthesize them effectively, and how to validate their biological potential.

Structural Activity Atlas: Engineering the Scaffold

To design effective drugs, one must understand the electronic and steric environment of the pyridine ring.

The Electronic Landscape

Unlike benzene, pyridine is electron-deficient (π-deficient). The electronegative nitrogen pulls density from the ring, making positions 2, 4, and 6 susceptible to nucleophilic attack, while position 3 is more benzene-like and susceptible to electrophilic substitution.

  • Solubility & pKa: The lone pair on the nitrogen (sp2 hybridized) is orthogonal to the π-system, making it available for protonation (pKa ≈ 5.2). This allows for salt formation, drastically improving aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Liability: The nitrogen atom is a site for N-oxidation (by CYPs or FMOs), which can be a metabolic soft spot or a prodrug strategy.

Structure-Activity Relationship (SAR) Logic

When substituting the pyridine ring, the position dictates the biological outcome.

  • C2/C6 Substitution: Often used to introduce steric bulk to modulate binding affinity or to chelate metals (in metalloenzyme inhibitors).

  • C3/C5 Substitution: The "Vector" positions. Ideal for extending the molecule into deep hydrophobic pockets without disrupting the essential H-bonding of the ring nitrogen.

  • C4 Substitution: Frequently used for para-substitution geometries similar to 1,4-disubstituted benzenes but with altered electronic properties.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing pyridine derivatives based on desired physicochemical properties.

SAR_Logic Start Pyridine Scaffold Optimization Goal_Solubility Goal: Increase Solubility Start->Goal_Solubility Goal_Potency Goal: Increase Potency Start->Goal_Potency Goal_Metabolism Goal: Modulate Metabolism Start->Goal_Metabolism Action_N Utilize Ring N (H-bond Acceptor) Goal_Solubility->Action_N Action_C3 Substitute at C3/C5 (Avoid Steric Clash) Goal_Potency->Action_C3 Action_Block Block C2/C6 (Prevent Oxidation) Goal_Metabolism->Action_Block Result_Salt Form Salts/Prodrugs Action_N->Result_Salt Result_Bind Deep Pocket Binding Action_C3->Result_Bind Result_Stable Extended Half-life Action_Block->Result_Stable

Figure 1: Decision matrix for optimizing pyridine derivatives in drug design.

Therapeutic Verticals: Mechanisms & Applications

Oncology: Kinase Inhibition

Pyridines are ubiquitous in kinase inhibitors. The nitrogen often acts as the "hinge binder," forming a critical hydrogen bond with the ATP-binding site of the kinase.

  • Mechanism: Competitive inhibition of ATP binding.

  • Key Example: Sorafenib (Biaryl urea containing a pyridine-carboxamide). The pyridine ring is essential for orienting the molecule within the VEGFR/PDGFR active site.

  • Recent Trends: Fused pyridine systems (e.g., pyrido[2,3-d]pyrimidines) are being explored to increase rigidity and selectivity.

Infectious Diseases: The Antimicrobial Stalwarts

The pyridine hydrazide motif is legendary due to Isoniazid , a first-line anti-tuberculosis drug.

  • Mechanism (Isoniazid): It is a prodrug activated by the bacterial catalase-peroxidase enzyme (KatG), forming an adduct with NAD+ that inhibits InhA, blocking mycolic acid synthesis.

  • Current Research: Novel pyridine-thiazole hybrids are showing promise against multi-drug resistant (MDR) S. aureus (MRSA) by targeting DNA gyrase.

Anti-Inflammatory & Analgesic

Substituted pyridines inhibit cyclooxygenase (COX) enzymes and p38 MAP kinase.

  • Etoricoxib: A selective COX-2 inhibitor where the central pyridine ring serves as a rigid spacer, orienting the phenyl rings to fit the COX-2 specific side pocket.

Data Summary: FDA-Approved Pyridine Drugs
Drug NamePrimary IndicationMechanism of ActionRole of Pyridine Ring
Sorafenib Renal Cell CarcinomaTyrosine Kinase Inhibitor (VEGFR/PDGFR)H-bond acceptor in the hinge region; scaffold orientation.
Isoniazid TuberculosisInhA Inhibitor (Mycolic acid synthesis)Essential for prodrug activation by KatG.
Esomeprazole GERD / UlcerProton Pump Inhibitor (H+/K+ ATPase)Pyridine nitrogen activates the sulfenamide formation in acidic pH.
Nifedipine HypertensionL-type Calcium Channel BlockerDihydropyridine ring mimics the transition state of hydride transfer.
Vismodegib Basal Cell CarcinomaHedgehog Pathway Inhibitor2-chloro-pyridine moiety enhances metabolic stability and binding.

Experimental Protocols: Synthesis & Validation

Trustworthy science requires reproducible protocols. Below are standard methodologies for synthesizing and testing pyridine derivatives.

Synthesis: The Suzuki-Miyaura Cross-Coupling

While the Hantzsch synthesis is classic, modern drug discovery relies on palladium-catalyzed couplings to functionalize the ring.

Protocol: C3-Arylation of 3-Bromopyridine

  • Reagents: 3-Bromopyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Add reagents to a sealed tube.

    • Heat at 90°C for 12 hours.

    • Validation: Monitor by TLC (Ethyl Acetate/Hexane).

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Purify via flash column chromatography.

  • Why this works: The electron-deficient nature of pyridine can make oxidative addition sluggish; using electron-rich ligands (like dppf or phosphines) facilitates the catalytic cycle.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

To evaluate anticancer potential, the MTT assay is the industry standard for initial screening.

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add pyridine derivatives at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT (yellow) to Formazan (purple).

  • Quantification: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability and derive IC50 values using non-linear regression.

Visualization: Experimental Workflow

The following diagram outlines the integrated workflow from synthesis to lead identification.

Workflow Design 1. Design (Bioisosterism) Synth 2. Synthesis (Suzuki/Hantzsch) Design->Synth Reagents Purify 3. Purification (HPLC/Column) Synth->Purify Crude Char 4. Characterization (NMR/MS) Purify->Char Pure Cmpd Assay 5. Bioassay (MTT/MIC) Char->Assay QC Pass Assay->Design SAR Feedback Lead 6. Lead Candidate Assay->Lead IC50 < 1µM

Figure 2: Integrated workflow for the development of bioactive pyridine derivatives.

Future Outlook: Beyond Small Molecules

The field is shifting toward Targeted Protein Degradation (TPD) . Pyridine derivatives are increasingly used as linkers or warheads in PROTACs (Proteolysis Targeting Chimeras).

  • Cereblon Ligands: Pomalidomide derivatives (containing pyridine-like scaffolds) are standard E3 ligase recruiters.

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the pyridine scaffold allows for irreversible binding to specific cysteines in kinases (e.g., EGFR T790M inhibitors).

References

  • Altaf, A. A., et al. (2015). "A review on the medicinal importance of pyridine derivatives." Journal of Drug Design and Medicinal Research.

  • Chaubey, S., & Pandeya, S. N. (2011). "Pyridine: A Versatile Nucleus in Pharmaceutical Field." Asian Journal of Pharmaceutical and Clinical Research.

  • Keri, R. S., & Patil, S. A. (2014). "Quinoline: A promising scaffold in medicinal chemistry." (Relevant comparative SAR). European Journal of Medicinal Chemistry.

  • FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." (Source for drug lists).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Disclaimer: This guide is for educational and research purposes. All experimental protocols should be validated in your specific laboratory setting, adhering to local safety regulations.

Foundational

The Crucible of Stability: Historical Development of Pyridine Sulfonation Methods

The sulfonation of pyridine represents one of the classic challenges in heterocyclic chemistry. Unlike benzene, which readily undergoes electrophilic aromatic substitution (EAS), pyridine is electronically deactivated an...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonation of pyridine represents one of the classic challenges in heterocyclic chemistry. Unlike benzene, which readily undergoes electrophilic aromatic substitution (EAS), pyridine is electronically deactivated and, under the acidic conditions required for sulfonation, exists almost entirely as the even more unreactive pyridinium cation.

This guide traces the technical evolution of overcoming this thermodynamic and kinetic barrier, moving from early "brute force" methods to the mercury-catalyzed standards of the mid-20th century, and finally to modern optimization strategies.

The Fundamental Challenge: The "Pyridine Problem"

To understand the history of this protocol, one must first understand the resistance of the substrate. Pyridine is isoelectronic with benzene but possesses a permanent dipole due to the electronegative nitrogen.

  • Deactivation: The nitrogen atom withdraws electron density from the ring (inductive effect -I), lowering the HOMO energy.

  • Protonation: Sulfonation requires strong acid (H₂SO₄/SO₃). In this medium, pyridine is protonated to the pyridinium ion (

    
    ). The positive charge on the nitrogen further deactivates the ring toward electrophiles (
    
    
    
    ).
  • Regioselectivity: When substitution does occur, it favors the 3-position (meta) .

    • Mechanistic Reason: Attack at the 2- (ortho) or 4- (para) positions leads to resonance intermediates where the positive charge is localized on the electronegative nitrogen—a highly unstable state. Attack at the 3-position avoids this direct destabilization.

Phase I: The Brute Force Era (Non-Catalytic)

Early attempts (late 19th century) relied on thermal extremes to force the reaction. The activation energy for sulfonating the pyridinium ion is exceptionally high.

  • Conditions: Fuming sulfuric acid (Oleum), temperatures > 300°C, sealed tubes.

  • Yields: Often poor (< 50%) due to decomposition and charring.

  • Technical Insight: The reaction likely proceeds via the small equilibrium concentration of the free base present even in highly acidic media, or requires such extreme energy that the pyridinium ion is forced to react.

Phase II: The Mercury Interregnum (Catalytic Breakthrough)

The pivotal advancement came with the discovery that mercury salts significantly catalyze the reaction, allowing for lower temperatures (220–230°C) and higher yields (~70%). This became the standard laboratory method for decades.

The McElvain & Goepp Protocol (1940s)

This method, solidified in Organic Syntheses, utilizes Mercuric Sulfate (


) as a catalyst.

Mechanism of Catalysis: It is postulated that the reaction proceeds via an initial mercuration of the pyridine ring (which is easier than sulfonation), followed by a sulfodesmercuration (replacement of the -Hg group by -SO3H).

Protocol 1: Mercury-Catalyzed Synthesis of Pyridine-3-sulfonic Acid

Source: Adapted from Organic Syntheses, Coll. Vol. 4, p.844.

  • Setup: A flask equipped with a stirrer, thermometer, and a condenser set for distillation.

  • Reagents:

    • Pyridine (commercial, dry)

    • Sulfuric Acid (20% Oleum)

    • Mercuric Sulfate (

      
      ) catalyst
      
  • Addition: Pyridine is added dropwise to the acid/catalyst mixture. Caution: Exothermic.

  • Heating: The mixture is heated to 225–235°C .

  • Distillation: During heating, sulfuric acid is distilled off slowly to maintain concentration and temperature.

  • Workup: The mass is cooled, dissolved in water, and the unreacted sulfate is precipitated as

    
     (or removed via solubility differences). The mercury is often precipitated as HgS using 
    
    
    
    (historical method, hazardous).
  • Crystallization: The product crystallizes from water.

Visualization: The Catalytic Workflow

G cluster_inputs Reagents cluster_process Reaction Phase (230°C) cluster_workup Isolation Pyridine Pyridine Mix Exothermic Mixing Pyridine->Mix Oleum 20% Oleum Oleum->Mix HgCat HgSO4 (Cat.) HgCat->Mix Mercuration Intermediate: Pyridyl-Hg Complex Mix->Mercuration Heat Sulfonation Sulfodesmercuration (-Hg, +SO3H) Mercuration->Sulfonation SO3 Quench H2O Quench Sulfonation->Quench HgRemoval Hg Removal (Precipitation) Quench->HgRemoval Cryst Crystallization HgRemoval->Cryst

Figure 1: Workflow for the Mercury-Catalyzed Sulfonation of Pyridine (McElvain Method).

Phase III: Modern Optimization (Vanadium & Kinetics)

Due to the environmental toxicity of mercury, industrial and later academic focus shifted to Vanadium catalysts and optimized oleum concentrations.

  • Vanadium Catalysis: Vanadium sulfate (

    
    ) or Vanadium pentoxide (
    
    
    
    ) acts similarly to mercury but with lower toxicity profiles. It facilitates the oxidation/transfer steps.
  • Kinetics vs. Thermodynamics:

    • Using stronger Oleum (65%

      
      ) shifts the equilibrium.
      
    • Reaction rates are first-order with respect to

      
       concentration.
      
    • Self-Validating Check: In modern protocols, the completion of the reaction is monitored by HPLC, looking for the disappearance of the pyridine peak. In historical contexts, solubility changes (the sulfonic acid is less soluble in organic solvents) were used.

Comparative Analysis of Methods

The following table summarizes the evolution of the methodology.

ParameterDirect Sulfonation (Early)Catalytic (Hg) - McElvainModern Optimized (V/Oleum)
Catalyst None


or None (High conc.

)
Acid Source Conc.

20% Oleum20-65% Oleum
Temperature > 300°C225 - 235°C200 - 220°C
Time 24+ Hours~8-12 Hours4-8 Hours
Yield < 40-50%70-75%75-85%
Major Hazard Pressure/ExplosionMercury ToxicityCorrosivity (

fumes)
Mechanistic Pathway: Why Position 3?

Understanding the regioselectivity is crucial for drug development professionals modifying the pyridine core.

Mechanism Py Pyridine (Base) PyH Pyridinium Ion (+) Py->PyH H+ (Fast) TS2 C-2 Attack TS (Unstable: + on N) PyH->TS2 SO3 TS3 C-3 Attack TS (Stable: + delocalized) PyH->TS3 SO3 TS4 C-4 Attack TS (Unstable: + on N) PyH->TS4 SO3 Product Pyridine-3-sulfonic Acid TS3->Product -H+

Figure 2: Regioselectivity logic. C-3 attack avoids placing the positive charge on the electronegative Nitrogen atom.

References
  • McElvain, S. M.; Goepp, R. M. (1963). "Pyridine-3-sulfonic Acid". Organic Syntheses, Collective Volume 4, p. 844. [Link]

  • den Hertog, H. J. (1945). "The Sulfonation of Pyridine". Recueil des Travaux Chimiques des Pays-Bas.
  • Greenwood, N. N.; Earnshaw, A. (1997). Chemistry of the Elements (2nd Ed.). Butterworth-Heinemann.
  • Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Mechanistic grounding for EAS on electron-deficient rings).
Exploratory

6-Amino-5-chloropyridine-3-sulfonic Acid: Technical Monograph

This guide provides a comprehensive technical analysis of 6-Amino-5-chloropyridine-3-sulfonic acid (IUPAC: 2-amino-3-chloropyridine-5-sulfonic acid), a critical heterocyclic building block in medicinal chemistry and agro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-Amino-5-chloropyridine-3-sulfonic acid (IUPAC: 2-amino-3-chloropyridine-5-sulfonic acid), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.[1]

[1]

Executive Summary

6-Amino-5-chloropyridine-3-sulfonic acid (CAS: 610275-89-3) is a highly functionalized pyridine scaffold characterized by three distinct reactive centers: a nucleophilic exocyclic amine, an electrophilic sulfonic acid moiety, and a halogenated carbon suitable for metal-catalyzed cross-coupling.[1][2] Its unique substitution pattern—where the electron-donating amino group and the electron-withdrawing sulfonic acid group cooperatively direct electrophilic substitution—makes it a strategic intermediate for synthesizing SHP2 inhibitors , sulfonamide antibiotics , and herbicidal agents .[1]

This guide details the synthesis, reactivity, and application of this molecule, providing researchers with actionable protocols for its integration into drug development pipelines.[1]

Chemical Identity & Physicochemical Properties[1][3][4]

The molecule is most accurately described as 2-amino-3-chloropyridine-5-sulfonic acid based on IUPAC priority rules (heterocycle numbering), though it is frequently cataloged as the 6-amino-5-chloro isomer.[1]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 610275-89-3
IUPAC Name 2-Amino-3-chloropyridine-5-sulfonic acid
Common Synonyms 6-Amino-5-chloropyridine-3-sulfonic acid; 3-Chloro-6-sulfopyridin-2-amine
Molecular Formula C₅H₅ClN₂O₃S
Molecular Weight 208.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute aqueous base (NaOH/KOH); sparingly soluble in water and acidic media.[1]
pKa (Calculated) ~2.5 (Sulfonic acid), ~4.0 (Pyridine N)
Melting Point >300 °C (Decomposes)
Structural Analysis

The stability and reactivity of this molecule are defined by the 3,5-disubstitution pattern relative to the 2-amino group:

  • Position 2 (Amino): Strongly electron-donating, activating the ring.[1]

  • Position 3 (Chloro): Ortho to the amino group; introduces steric bulk and lipophilicity.[1]

  • Position 5 (Sulfonic Acid): Para to the amino group; highly polar, enabling water solubility and serving as a handle for sulfonamide derivatization.[1]

Synthesis & Manufacturing

The industrial synthesis of 6-amino-5-chloropyridine-3-sulfonic acid relies on the regioselective chlorination of the parent compound, 6-aminopyridine-3-sulfonic acid.[1]

Mechanistic Pathway

The precursor, 6-aminopyridine-3-sulfonic acid, contains two directing groups:[1]

  • Amino group (C2): Directs ortho (C3) and para (C5).[1] Since C5 is occupied by the sulfonic acid, the amino group strongly directs incoming electrophiles to C3 .[1]

  • Sulfonic acid group (C5): Electron-withdrawing, directing meta to itself.[1] The meta position relative to C5 is C3 .[1]

Experimental Protocol: Chlorination via NCS

Note: This protocol avoids the use of hazardous chlorine gas, utilizing N-Chlorosuccinimide (NCS) for bench-scale safety.[1]

Reagents:

  • 6-Aminopyridine-3-sulfonic acid (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Acetonitrile (ACN) or DMF (Solvent)[1]

  • HCl (Catalytic, optional)[1]

Step-by-Step Methodology:

  • Dissolution: Suspend 6-aminopyridine-3-sulfonic acid (10 g, 57.4 mmol) in DMF (100 mL). Heat to 50°C to ensure partial dissolution.[1]

  • Addition: Add NCS (8.4 g, 63.1 mmol) portion-wise over 30 minutes. The reaction is slightly exothermic; maintain temperature <60°C.[1]

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor reaction progress via HPLC or LC-MS (Target mass: 209 amu [M+H]⁺).

  • Quenching: Cool the mixture to room temperature and pour into ice-cold water (300 mL).

  • Isolation: Adjust pH to ~2.0 using 1N HCl to ensure the sulfonic acid is protonated and precipitates. Stir for 1 hour.

  • Purification: Filter the white precipitate. Wash the cake with cold water (2 x 50 mL) and cold acetone (1 x 30 mL) to remove succinimide byproducts.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Typically 85–92%.[1]

Visualization: Synthesis Workflow

SynthesisPathway Start 2-Aminopyridine Inter 6-Aminopyridine- 3-sulfonic acid Start->Inter Sulfonation (Oleum, 200°C) Product 6-Amino-5-chloropyridine- 3-sulfonic acid (Target) Inter->Product Regioselective Chlorination Reagent Reagents: NCS, DMF, 60°C Reagent->Inter

Figure 1: Synthetic route from 2-aminopyridine to the target 5-chloro-3-sulfonic acid derivative.

Reactivity & Derivatization[1][4][5]

The core utility of 6-Amino-5-chloropyridine-3-sulfonic acid lies in its ability to serve as a "switchboard" for further chemical modification.[1]

Sulfonamide Formation (The "Warhead" Activation)

The sulfonic acid group is rarely the final pharmacophore.[1] It is typically converted to a sulfonyl chloride and then coupled with amines to form sulfonamides, a key motif in kinase inhibitors.[1]

  • Activation: Reflux with POCl₃ or SOCl₂ (often with PCl₅) converts the -SO₃H to -SO₂Cl.[1]

  • Coupling: Reaction with primary/secondary amines in the presence of a base (TEA/DIPEA) yields the sulfonamide.[1]

Sandmeyer & Diazotization

The 2-amino group can be converted to other functionalities via diazotization (NaNO₂/HCl):

  • Hydrolysis: Conversion to 6-chloro-5-hydroxypyridine-3-sulfonic acid.[1]

  • Halogenation: Sandmeyer reaction (CuBr/HBr) to introduce a bromine, enabling orthogonal cross-coupling.[1]

Visualization: Reactivity Logic

Reactivity Core 6-Amino-5-chloropyridine- 3-sulfonic acid Sulfo Sulfonyl Chloride (-SO2Cl) Core->Sulfo POCl3 / PCl5 Reflux Diazo Diazonium Salt (N2+) Core->Diazo NaNO2, HCl 0°C Sulfonamide Sulfonamide (Bioactive Scaffold) Sulfo->Sulfonamide R-NH2, Base Halo 2,5-Dichloropyridine Derivative Diazo->Halo CuCl / HCl (Sandmeyer)

Figure 2: Divergent synthesis pathways for drug discovery applications.[1]

Applications in Drug Discovery[1][4]

SHP2 Phosphatase Inhibitors

The 6-amino-5-chloropyridine moiety mimics the electronic properties of the pyrazine ring found in several SHP2 allosteric inhibitors. The chlorine atom at position 5 fills a hydrophobic pocket in the enzyme active site, while the sulfonamide derivatives (at position 3) engage in hydrogen bonding with the protein backbone.[1]

Antibacterial Sulfonamides

Historically, aminopyridine sulfonamides have shown potent antibacterial activity by inhibiting dihydropteroate synthase (DHPS).[1] The addition of the chlorine atom increases metabolic stability (blocking oxidation) and lipophilicity, potentially improving membrane permeability compared to the non-chlorinated parent.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Corrosive (if free sulfonic acid).[1]

  • Handling: Use standard PPE (gloves, goggles).[1] When converting to sulfonyl chloride, extreme caution is required as POCl₃ releases HCl gas; perform all such reactions in a well-ventilated fume hood.[1]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

References

  • BenchChem. "6-Amino-5-nitropyridine-3-sulfonic acid and derivatives."[1] BenchChem Database.[1] Accessed Feb 1, 2026.[1] Link[1]

  • BLD Pharm. "6-Amino-5-chloropyridine-3-sulfonic acid Product Monograph." BLD Pharm Catalog, CAS 610275-89-3.[1][3] Link

  • Google Patents. "Process for preparing 2-amino-5-chloropyridine."[1] US Patent 3985759.[1] Link

  • Rasayan Journal of Chemistry. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives." Rasayan J. Chem., Vol 6, No 3, 2013.[1] Link

  • Sigma-Aldrich. "6-Amino-5-chloropyridine-3-sulfonic acid CAS 610275-89-3."[1][2][3] Merck/Sigma-Aldrich.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid, a key intermediate in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is presented with a focus on scientific integrity, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations. This application note is designed to be a self-validating system, with in-text citations to authoritative sources and a complete reference list for further consultation.

Introduction

6-Amino-5-chloropyridine-3-sulfonic acid is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry. The presence of the amino, chloro, and sulfonic acid functional groups on the pyridine ring provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The amino group can be readily diazotized and converted to other functionalities, while the sulfonic acid group can be transformed into sulfonamides or sulfonyl chlorides, which are important pharmacophores. The chlorine atom offers a site for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic utility of this intermediate.

The synthesis of this molecule is not trivial and requires careful control of reaction conditions to achieve the desired regioselectivity. This guide outlines a robust two-step synthetic protocol starting from the readily available 2-aminopyridine. The first step involves the chlorination of 2-aminopyridine to yield 2-amino-5-chloropyridine. The second, and key, step is the electrophilic sulfonation of 2-amino-5-chloropyridine to introduce the sulfonic acid group at the 3-position.

Reaction Scheme

Synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid cluster_0 Step 1: Chlorination cluster_1 Step 2: Sulfonation 2-aminopyridine 2-Aminopyridine 2-amino-5-chloropyridine 2-Amino-5-chloropyridine 2-aminopyridine->2-amino-5-chloropyridine [1] chlorinating_agent Chlorinating Agent (e.g., Cl2, NCS) chlorinating_agent->2-amino-5-chloropyridine 2-amino-5-chloropyridine_2 2-Amino-5-chloropyridine target_molecule 6-Amino-5-chloropyridine-3-sulfonic acid 2-amino-5-chloropyridine_2->target_molecule [2] sulfonating_agent Sulfonating Agent (e.g., H2SO4, Oleum) sulfonating_agent->target_molecule

Application

Application Note: Strategic Utilization of 6-Amino-5-chloropyridine-3-sulfonic acid in Medicinal Chemistry

Executive Summary 6-Amino-5-chloropyridine-3-sulfonic acid (CAS: 76528-29-1) represents a high-value "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Amino-5-chloropyridine-3-sulfonic acid (CAS: 76528-29-1) represents a high-value "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:

  • C3-Sulfonic Acid: A polar handle readily activated to a sulfonyl chloride for sulfonamide library generation.

  • C6-Amino Group: A nucleophilic donor available for acylation, urea formation, or Sandmeyer-type transformations.

  • C5-Chlorine Atom: An electronic modulator that lowers the pKa of the pyridine ring and serves as a potential site for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), albeit with required activation.

This guide provides a validated workflow for transforming this zwitterionic intermediate into bioactive sulfonamides and fused heterocycles, emphasizing process safety and yield optimization.

Chemical Profile & Handling

PropertyDescription
Appearance White to off-white crystalline powder
Molecular Weight 208.62 g/mol
Solubility Soluble in basic aqueous solutions (NaOH, KOH) and hot DMSO; sparingly soluble in water/organic solvents due to zwitterionic character.
Stability Stable under ambient conditions. Hygroscopic.
Handling Irritant. Use standard PPE. Critical: Avoid contact with strong oxidizers.

Expert Insight: The compound exists primarily as a zwitterion (inner salt) where the sulfonic acid protonates the pyridine nitrogen or the exocyclic amine. This lattice energy makes it insoluble in non-polar solvents (DCM, Toluene), necessitating specific conditions for activation.

Core Synthetic Workflow: Sulfonamide Library Generation

The most common application of this intermediate is the synthesis of pyridyl sulfonamides , a motif found in numerous FDA-approved drugs (e.g., Vemurafenib analogs).

Mechanism of Activation

Direct reaction of the sulfonic acid with amines is thermally unfavorable. It must first be activated to the sulfonyl chloride . Due to the electron-deficient nature of the pyridine ring, standard conditions (pure


) often result in sluggish kinetics. We utilize a Vilsmeier-Haack type activation  using catalytic DMF.
DOT Diagram: Synthetic Pathway

SyntheticPathway Start 6-Amino-5-chloropyridine- 3-sulfonic acid (Zwitterion) Activation Activation (SOCl2 / cat. DMF) Start->Activation Reflux, 2-4h Intermediate Sulfonyl Chloride HCl Salt Activation->Intermediate -SO2, -HCl Coupling Amidation (R-NH2 / Base) Intermediate->Coupling 0°C to RT Product Target Sulfonamide Scaffold Coupling->Product Yield: 75-90%

Figure 1: Step-wise conversion of the sulfonic acid precursor to bioactive sulfonamides.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Amino-5-chloropyridine-3-sulfonyl chloride

This step converts the inert sulfonic acid into a reactive electrophile.

Reagents:

  • Starting Material: 10.0 g (48 mmol)

  • Thionyl Chloride (

    
    ): 50 mL (Excess, acts as solvent)
    
  • DMF (N,N-Dimethylformamide): 0.5 mL (Catalyst)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge the flask with solid 6-Amino-5-chloropyridine-3-sulfonic acid.

  • Solvent: Carefully add Thionyl Chloride. Caution: Gas evolution (

    
    , HCl) will occur immediately.
    
  • Catalysis: Add the DMF dropwise.

  • Reflux: Heat the mixture to reflux (75-80°C) for 3–4 hours. The suspension should transition to a clearer solution or a fine dispersion of the hydrochloride salt.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Azeotrope with dry toluene (

      
      ) to remove traces of thionyl chloride.
      
    • Result: The product is obtained as a moisture-sensitive yellow/tan solid (HCl salt). Do not purify. Use immediately for Protocol B.

Self-Validating Check: Take a small aliquot (~5 mg) and quench it in 0.5 mL dry Methanol. Run TLC or LCMS. You should observe the methyl ester mass (M+14 relative to acid) or the sulfonic acid (if hydrolysis occurred). If only sulfonic acid is seen, the reaction is incomplete.

Protocol B: Regioselective Sulfonamide Coupling

This step couples the sulfonyl chloride with an amine while avoiding reaction at the C6-amino group.

Reagents:

  • Crude Sulfonyl Chloride (from Protocol A)

  • Amine Partner (e.g., Morpholine, Aniline derivative): 1.1 equivalents

  • Base: Pyridine (solvent/base) OR DIPEA/DCM mixture.

Procedure:

  • Dissolution: Suspend the crude sulfonyl chloride in dry DCM (Dichloromethane) or Anhydrous THF (10 mL/g). Cool to 0°C.

  • Base Addition: Add DIPEA (3.0 equivalents). The mixture may darken.

  • Coupling: Add the amine partner (1.1 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Monitoring: Monitor by LCMS. The sulfonyl chloride is highly reactive; disappearance should be rapid.

  • Quench: Pour reaction mixture into saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash organics with Brine, dry over 
    
    
    
    .

Expert Troubleshooting:

  • Issue: Low yield due to hydrolysis.

  • Cause: Wet solvents or old thionyl chloride.

  • Fix: Ensure strictly anhydrous conditions. The pyridine nitrogen in the scaffold can catalyze hydrolysis of the sulfonyl chloride if water is present.

Advanced Applications: Scaffold Diversification

Beyond sulfonamides, the 5-Chloro and 6-Amino positions allow for orthogonal functionalization.

Pathway C: Sandmeyer Reaction (C6 Modification)

The C6-amino group can be converted to a halogen (Cl, Br, I) or hydroxyl group via diazotization.

  • Reagents:

    
    , 
    
    
    
    (or
    
    
    for -OH).
  • Utility: Converting the amino group to a Bromine allows for subsequent Suzuki coupling, creating a bi-aryl system at C6.

DOT Diagram: Reactivity Map

ReactivityMap Center 6-Amino-5-chloro- pyridine-3-sulfonic acid Sulfonamide Sulfonamides (Kinase Inhibitors) Center->Sulfonamide 1. SOCl2 2. R-NH2 Sandmeyer 6-Halo derivatives (via Diazotization) Center->Sandmeyer NaNO2 / HX Suzuki Bi-aryl coupling (Requires C6-Br/I) Sandmeyer->Suzuki Pd(0) / Ar-B(OH)2

Figure 2: Divergent synthesis opportunities from the core scaffold.

References

  • Synthesis of Pyridosulfonamides: Singh, S. et al. "Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents."[1] Rasayan Journal of Chemistry, Vol. 6, No. 3, 2013, pp. 196-200.[1]

  • Chlorination Protocols: US Patent 3,985,759. "Process for preparing 2-amino-5-chloropyridine." (Foundational chemistry for the chloro-amino pyridine core).

  • Vilsmeier Activation Mechanism: Arrieta, A. et al. "Reagents for Organic Synthesis: Thionyl Chloride/DMF." Encyclopedia of Reagents for Organic Synthesis.
  • Process Safety: "Preparation method of 4-amino-3,5,6-chloropyridine-2-methanoic acid" (Analogous pyridine chemistry demonstrating stability of amino-chloro-pyridine motifs).

Sources

Method

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Chloropyridines

Executive Summary & Strategic Importance Chloropyridines are ubiquitous building blocks in medicinal chemistry and agrochemicals. While bromopyridines are more reactive, chloropyridines are significantly more cost-effect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chloropyridines are ubiquitous building blocks in medicinal chemistry and agrochemicals. While bromopyridines are more reactive, chloropyridines are significantly more cost-effective and widely available. However, their utilization in Palladium (Pd)-catalyzed cross-coupling is hindered by two primary kinetic barriers:

  • High Bond Dissociation Energy: The C-Cl bond is stronger (~95 kcal/mol) than C-Br (~80 kcal/mol), making the oxidative addition step rate-limiting.

  • Catalyst Poisoning: The basic nitrogen atom in the pyridine ring can coordinate strongly to the Pd center, displacing the phosphine ligand and forming an inactive "off-cycle" resting state (Pd-N species).

This application note provides a validated roadmap for overcoming these barriers using sterically demanding, electron-rich ligands and precatalyst architectures.

Mechanistic Insight: The "Pyridine Problem"

To successfully couple chloropyridines, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathway.

The Oxidative Addition Challenge

For chloropyridines, standard Pd(0) sources (like Pd(PPh3)4) are often insufficient. The catalytic cycle requires a ligand (L) that is electron-rich enough to increase the electron density on Pd, facilitating insertion into the inert C-Cl bond. Simultaneously, the ligand must be bulky to sterically discourage the formation of bis-ligated complexes, thereby keeping the Pd center open for the substrate.

Pathway Visualization

The following diagram illustrates the competition between the productive cycle and the catalyst deactivation pathway caused by the pyridine nitrogen.

ChloropyridineCoupling PreCat Pre-Catalyst (Pd-L) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) ActivePd->OxAdd + Chloropyridine Poison Catalyst Poisoning (Pyridine-N-Pd Coordination) ActivePd->Poison N-Binding (Off-Cycle) TransMet Transmetallation OxAdd->TransMet + Boronic Acid/Base Poison->ActivePd Reversible (Slow) Prod Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->ActivePd Regenerate Pd(0)

Figure 1: The Catalytic Cycle vs. The Pyridine Trap. Note the "Off-Cycle" poisoning where the pyridine nitrogen sequesters the active catalyst.

Strategic Ligand Selection

The choice of ligand is the single most critical variable. We categorize validated ligand systems into two tiers based on substrate difficulty.

Tier 1: Dialkylbiaryl Phosphines (Buchwald Ligands)

These ligands promote oxidative addition via their electron-rich nature and prevent N-coordination via steric bulk.

  • XPhos: Excellent for general Suzuki coupling of chloropyridines.

  • RuPhos: The gold standard for Buchwald-Hartwig amination (C-N bond) with chloropyridines.

  • SPhos: Highly effective for Suzuki coupling involving sterically hindered boronic acids.

Tier 2: N-Heterocyclic Carbenes (NHCs)

When phosphines fail, NHCs offer a tighter binding to Pd, preventing ligand dissociation and subsequent catalyst decomposition.

  • Pd-PEPPSI-IPr: Specifically designed for difficult oxidative additions. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Validated Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: Coupling 2-chloropyridine with phenylboronic acid. Challenge: 2-chloropyridine is the most difficult isomer due to the proximity of the N-atom to the reaction site (electronic repulsion and chelation effects).

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Note: Using G4 precatalyst ensures distinct Pd(0) generation without the need for excess free ligand.

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with a magnetic stir bar. Cycle vacuum/Argon 3 times.

  • Solids Addition: Add XPhos Pd G4, Phenylboronic acid, and K3PO4 under a positive stream of Argon.

  • Solvation: Add 2-chloropyridine (liquid) via syringe, followed by degassed Dioxane/Water mixture. Concentration should be 0.2 M relative to the halide.

  • Reaction: Seal the vial and heat to 80°C for 2-4 hours.

    • Observation: The reaction mixture should turn from pale yellow/orange to dark brown. A precipitate (KCl) will form.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Validation: 2-chloropyridines are prone to protodehalogenation. Check LCMS for mass of pyridine (M-Cl+H) to ensure the catalyst isn't just stripping the chloride.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Amination of 3-chloropyridine with morpholine.

Materials
  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Critical: Use NaOtBu stored in a glovebox. Wet base kills this reaction.

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, combine RuPhos Pd G4 and NaOtBu in the vial.

  • Addition: Add anhydrous Toluene (0.2 M). Add 3-chloropyridine and Morpholine.

  • Thermal Activation: Seal and heat to 100°C for 12 hours.

    • Note: Chlorides require higher temperatures than bromides for amination.

  • Quench: Cool to RT. Filter through a pad of Celite eluting with DCM.

Troubleshooting & Optimization Matrix

When the reaction fails, use this logic flow to diagnose the issue.

ObservationDiagnosisCorrective Action
No Conversion Oxidative addition failure.Switch to a bulkier/richer ligand (e.g., from SPhos to Pd-PEPPSI-IPr ). Increase Temp to 110°C.
Protodehalogenation (H-substitution)Hydride source present or reductive elimination too slow.Switch solvent from alcoholic/wet media to strictly anhydrous Dioxane or Toluene .
Black Metal Mirror Catalyst decomposition (Pd black formation).Ligand is dissociating. Add 1-2 mol% free ligand (e.g., extra XPhos) to stabilize the active species.
Homocoupling of Boronic Acid Oxidative coupling of boronic acid.Degas solvent more thoroughly (O2 leak). Reduce amount of Boronic Acid or switch to Boronic Ester .
Optimization Workflow Diagram

OptimizationFlow Start Reaction Failed? CheckLCMS Analyze Crude via LCMS Start->CheckLCMS SM_Remains Starting Material Remains (No Rxn) CheckLCMS->SM_Remains Dehalo Dehalogenated Product (Pyridine-H) CheckLCMS->Dehalo Action1 1. Increase Temp 2. Switch to PEPPSI 3. Check Base Solubility SM_Remains->Action1 Action2 1. Dry Solvents 2. Switch Base (weak bases) 3. Increase Catalyst Loading Dehalo->Action2

Figure 2: Decision tree for troubleshooting failed chloropyridine couplings.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Chlorides." Chemistry - A European Journal. [Link]

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science. [Link]

Application

Application Note: Strategic Utilization of 6-Amino-5-chloropyridine-3-sulfonic Acid in High-Performance Azo Colorants

Executive Summary This guide details the chemical handling, diazotization, and coupling protocols for 6-Amino-5-chloropyridine-3-sulfonic acid (ACPSA). While benzene-based intermediates dominate the dye industry, pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical handling, diazotization, and coupling protocols for 6-Amino-5-chloropyridine-3-sulfonic acid (ACPSA). While benzene-based intermediates dominate the dye industry, pyridine analogs offer superior light fastness and distinct solvatochromic properties desirable in high-end reactive dyes for wool/polyamide and specialized inkjet pigments.

Note on Nomenclature: This application note addresses the specific isomer requested. Researchers should note that based on IUPAC priority rules, this molecule is chemically equivalent to 2-Amino-3-chloro-5-sulfopyridine . The protocols below apply to this structure.

Chemical Profile & Strategic Value

The "Pyridine Advantage"

The incorporation of the pyridine ring, as opposed to a benzene ring, introduces electron-deficiency into the π-system.

  • Hypsochromic Shift: The electron-withdrawing nitrogen typically shifts absorption to shorter wavelengths (yellows/oranges) compared to phenyl analogs, but with higher molar extinction coefficients.

  • Chlorine Substituent (C-5): Enhances light fastness by reducing the electron density of the azo bond, protecting it from photo-oxidative cleavage.

  • Sulfonic Acid (C-3): Provides essential water solubility for aqueous diazotization and substantivity to anionic fibers.

Solubility Data
SolventSolubility (20°C)Notes
Water (pH 7)High (>50 g/L)Forms internal zwitterion.
Water (pH < 1)ModerateProtonation of pyridine N reduces solubility slightly.
EthanolLowPoor solubility in non-polar organic solvents.
10% NaOHVery HighForms the disodium salt (sulfonate + deprotonated amine/amide tautomer).

Mechanistic Insight: The Diazotization Challenge

Expertise Note: Unlike aniline, 2-aminopyridines are notoriously difficult to diazotize. The pyridine ring nitrogen can be protonated in strong acid, rendering the ring highly electron-deficient and deactivating the exocyclic amino group toward the nitrosonium ion (


).

The Solution: To successfully diazotize ACPSA, one must control the acidity to maintain a concentration of the free base amine or use Nitrosylsulfuric acid in non-aqueous media if the standard aqueous route fails due to hydrolysis. However, due to the sulfonic acid group, an aqueous dispersion method with controlled pH is preferred.

Reaction Pathway Diagram

Diazotization_Mechanism Start ACPSA Starting Material (Zwitterionic Form) Acid Acidification (HCl) Protonation of Ring N Start->Acid pH < 1 Intermediate N-Nitroso Intermediate Acid->Intermediate + NO+ Nitrite Addition of NaNO2 Formation of Nitrosonium (NO+) Diazo Pyridine Diazonium Salt (Electrophile) Intermediate->Diazo - H2O Diazo->Start Hydrolysis (if T > 5°C)

Figure 1: Step-wise activation of ACPSA for coupling. Note the risk of hydrolysis if temperature control is lost.

Experimental Protocols

Protocol A: Optimized Diazotization of ACPSA

Target: Generation of stable diazonium salt solution.

Reagents:

  • 6-Amino-5-chloropyridine-3-sulfonic acid (0.1 mol, ~20.8 g)

  • Hydrochloric acid (37%, 25 mL)

  • Sodium nitrite (NaNO₂, 7.0 g)

  • Sulfamic acid (for quenching)

  • Ice/Water

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a 500 mL beaker, disperse 0.1 mol of ACPSA in 150 mL of distilled water.

    • Add 25 mL of concentrated HCl dropwise.

    • Observation: The slurry may thicken as the hydrochloride salt forms.

    • Cool the mixture to 0–2°C using an ice-salt bath. Critical: Temperature must not exceed 5°C to prevent decomposition.

  • Nitrosation:

    • Dissolve 7.0 g NaNO₂ in 20 mL water.

    • Add the nitrite solution sub-surface to the acidic slurry over 30 minutes.

    • Maintain temperature < 5°C.

    • Stir vigorously. The slurry should clarify as the diazonium salt (which is zwitterionic and soluble) forms.

  • Validation (Self-Correcting Step):

    • Test 1 (Acidity): Congo Red paper must turn blue (pH < 2). If not, add more HCl.

    • Test 2 (Nitrite Excess): Starch-Iodide paper must turn immediately blue/black. If no color, add small aliquots of NaNO₂ until a faint positive result persists for 5 minutes.

  • Quenching:

    • Once diazotization is complete (clear solution, stable nitrite test), add small amounts of Sulfamic Acid until the Starch-Iodide test is negative.

    • Why: Excess nitrite will degrade the coupler in the next step via nitrosylation.

Protocol B: Coupling with H-Acid (Example for Magenta Dye)

Target: Synthesis of a Reactive Red/Purple analog.

Reagents:

  • H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) (0.1 mol)

  • Sodium Carbonate (Na₂CO₃)

  • Diazonium solution from Protocol A

Step-by-Step Methodology:

  • Coupler Dissolution:

    • Dissolve 0.1 mol H-Acid in 200 mL water.

    • Adjust pH to 6.0–6.5 using Na₂CO₃.

  • Coupling Reaction:

    • Cool coupler solution to 5–10°C.

    • Slowly add the cold Diazonium solution (Protocol A) to the coupler solution.

    • Simultaneously add 10% Na₂CO₃ solution dropwise to maintain pH between 5.5 and 6.5 .

    • Expert Note: Coupling at low pH (acid coupling) directs the azo group ortho to the amino group of H-acid. Coupling at high pH (alkaline) directs it ortho to the hydroxyl. For pyridine diazoniums, slightly acidic to neutral coupling is often preferred to prevent hydrolysis of the diazo species.

  • Endpoint Determination:

    • Spot test on filter paper. The rim should be colorless.

    • If the rim is yellow/colored, unreacted diazo is present.

    • Add H-acid until diazo is consumed.

  • Isolation:

    • Salt out the dye using NaCl (10-15% w/v).

    • Filter and dry at 60°C.

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Coupling Step1 Disperse ACPSA in HCl/Ice (0°C) Step2 Add NaNO2 (Sub-surface) Step1->Step2 Step3 Validate: Starch-Iodide (+) Step2->Step3 Step3->Step2 Negative Test Step4 Quench Excess Nitrite (Sulfamic Acid) Step3->Step4 Confirmed Step6 Add Diazo to Coupler Maintain pH 5.5-6.5 Step4->Step6 Immediate Transfer Step5 Prepare Coupler (pH 6.0) Step5->Step6 Step7 Salting Out (NaCl) Step6->Step7 Step8 Filtration & Drying Step7->Step8

Figure 2: Operational workflow for the synthesis of ACPSA-based azo dyes.

Safety & Handling (SDS Summary)

Hazard ClassPrecaution
Acute Toxicity Pyridine derivatives can be neurotoxic. Handle in a fume hood.
Skin/Eye Irritant Wear nitrile gloves and safety goggles. Acidic dust is corrosive.
Thermal Stability Diazonium salts are potentially explosive if dried. Keep in solution.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

  • Gregory, P. (1990). High-Technology Applications of Organic Colorants. Plenum Press.

  • PubChem. (2023). Compound Summary: 2-Amino-3-chloropyridine-5-sulfonic acid. National Library of Medicine.

  • Weaver, M. A., & Shuttleworth, L. (1982). Heterocyclic Diazo Components. Dyes and Pigments, 3(2-3), 81-121.

Technical Notes & Optimization

Troubleshooting

Preventing side reactions in pyridine nitration and sulfonation

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: PYR-EAS-001 Introduction: The Deactivation Paradox Welcome to the Heterocycle Functionalization Support Center. You are likely here because your pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: PYR-EAS-001

Introduction: The Deactivation Paradox

Welcome to the Heterocycle Functionalization Support Center. You are likely here because your pyridine nitration yielded <5% product, or your sulfonation protocol requires temperatures that are degrading your reagents.

The Core Problem: Pyridine is a


-deficient heterocycle. The electronegative nitrogen atom pulls electron density away from the ring carbons, deactivating it toward Electrophilic Aromatic Substitution (EAS).
  • The Aggravator: In the acidic media required for nitration (

    
    ) or sulfonation (
    
    
    
    ), the basic nitrogen becomes protonated to form the pyridinium cation . This places a full positive charge on the ring, making EAS nearly impossible under standard conditions.

This guide provides the protocols and logic to bypass this thermodynamic sink.

Module 1: Nitration Troubleshooting

Q1: Why is my direct nitration yield stuck below 5%?

Diagnosis: You are likely attempting direct nitration on the pyridinium species. The Mechanism: The pyridinium ion is so deactivated that nitration requires temperatures


 (using 

and fuming

). At these temperatures, you risk ring fragmentation and polymerization. The Fix: Switch to the N-Oxide Activation Route .
Q2: How does the N-Oxide route prevent side reactions?

Technical Insight: Converting pyridine to pyridine-N-oxide reverses the electronic bias. The oxygen atom donates electron density back into the ring (mesomeric effect), specifically activating the C-2 and C-4 positions.

  • Result: Nitration can proceed at much milder temperatures (

    
    ), drastically reducing tar formation and side products.
    
Protocol A: High-Yield Nitration via N-Oxide

Target: 4-Nitropyridine-N-oxide (Precursor to 4-Nitropyridine)

  • N-Oxidation: Dissolve pyridine (1 eq) in acetic acid. Add 30%

    
     (1.5 eq) slowly at 
    
    
    
    . Stir overnight. Concentrate to obtain Pyridine-N-oxide.
  • Nitration:

    • Dissolve Pyridine-N-oxide (1 eq) in conc.

      
       (2.5 eq).
      
    • Add fuming

      
       (1.5 eq) dropwise, keeping temp 
      
      
      
      (Exotherm control).
    • Heat to

      
       for 4–6 hours.
      
  • Workup: Pour onto ice. Neutralize with

    
     to pH 8. The yellow precipitate is 4-nitropyridine-N-oxide.
    
  • Deoxygenation (Optional): Reflux with

    
     in chloroform to remove the N-oxide if the free base is required.
    

Module 2: Sulfonation Troubleshooting

Q3: My sulfonation reaction stalls even at . Why?

Diagnosis: Accumulation of water. The Mechanism: Sulfonation is reversible. As the reaction proceeds, water is generated (


). The water dilutes the acid and hydrolyzes the product back to the starting material.
The Fix:  Use Oleum (Fuming Sulfuric Acid) . The free 

in oleum acts as a water scavenger (

), driving the equilibrium forward.
Q4: How do I avoid Mercury (Hg) catalysts?

Diagnosis: Historical protocols use


 to catalyze sulfonation at the C-3 position. This is unacceptable for modern GMP drug development.
The Fix:  Vanadium catalysis or High-Concentration Oleum (

).
Protocol B: Hg-Free Sulfonation

Target: Pyridine-3-sulfonic acid

  • Preparation: In a sealed reactor or heavy-walled flask, charge Pyridine (1 eq).

  • Acid Addition: Cautiously add

    
     Oleum (
    
    
    
    containing 20% free
    
    
    ) (3 eq). Warning: Violent exotherm.
  • Catalysis: Add Vanadium Sulfate (

    
    ) (0.5 mol%) as a greener alternative to Mercury.
    
  • Reaction: Heat to

    
     for 12 hours.
    
    • Note: Without Hg, high temperature is the primary driver.

  • Isolation: Cool. Pour into crushed ice. The sulfonic acid creates a "zwitterion" (inner salt) which is sparingly soluble in cold water and will crystallize out after 24h at

    
    .
    

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic between Direct EAS (Failure prone) and the N-Oxide Strategy (Success prone).

Pyridine_Reactivity Start START: Pyridine Functionalization Acid Add Acid (H+) Start->Acid Standard Route Oxidation N-Oxidation (H2O2) Start->Oxidation Recommended Route Pyridinium Pyridinium Ion (C5H5NH+) HIGHLY DEACTIVATED Acid->Pyridinium DirectNitration Direct Nitration Requires >300°C Low Yield / Tars Pyridinium->DirectNitration Difficult NOxide Pyridine-N-Oxide ACTIVATED (at C4) Oxidation->NOxide MildNitration Nitration at 100°C Yields 4-Nitro-Py-N-Oxide NOxide->MildNitration Electrophilic Attack Reduction Reduction (PCl3) MildNitration->Reduction FinalProduct Product: 4-Nitropyridine Reduction->FinalProduct

Caption: Comparative workflow showing the kinetic trap of direct nitration versus the thermodynamic activation provided by the N-oxide route.

Module 4: Comparative Data

Table 1: Reaction Parameters & Outcomes

ParameterDirect NitrationN-Oxide NitrationDirect Sulfonation (Standard)Sulfonation (Oleum/Vanadium)
Active Species Pyridinium (

)
Pyridine-N-Oxide (

)
Pyridinium (

)
Pyridinium (

)
Temperature




Primary Isomer 3-Nitro (Meta)4-Nitro (Para)3-Sulfonic acid3-Sulfonic acid
Typical Yield




Major Side Rxn PolymerizationOver-oxidationEquilibrium StallingCharring

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 5: Pyridines: Reactions and Synthesis).

    • Source Verification:

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Section: Electrophilic Substitution of Heterocycles).

    • Source Verification:

  • **K
Optimization

Technical Guide: Advanced Purification &amp; Recrystallization of Pyridine Compounds

Strategic Assessment: The Chemistry of Pyridine Purification Before initiating any recrystallization, one must understand the molecular behavior of the substrate. Pyridine derivatives present unique challenges due to two...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Assessment: The Chemistry of Pyridine Purification

Before initiating any recrystallization, one must understand the molecular behavior of the substrate. Pyridine derivatives present unique challenges due to two competing factors:

  • Basicity: The lone pair on the nitrogen atom allows for hydrogen bonding and salt formation, often making these compounds highly soluble in polar protic solvents (alcohols, water).

  • Pi-Stacking: The aromatic ring encourages planar stacking, which can lead to "oiling out" (liquid-liquid phase separation) rather than crystal lattice formation if the cooling gradient is too steep.

This guide moves beyond basic textbook procedures to address the specific nuances of heterocyclic purification.

Decision Matrix: Solvent System Selection

The choice of solvent is dictated by the functional groups attached to the pyridine ring.

Table 1: Recommended Solvent Systems for Substituted Pyridines

Pyridine ClassFunctional Group CharacteristicsPrimary SolventAnti-SolventKey Considerations
Aminopyridines Highly polar, H-bond donorsEthanol or MethanolDiethyl Ether or WaterOften form hydrates. Dry thoroughly under vacuum.
Halopyridines Lipophilic, lower basicityEthyl AcetateHexanes or HeptaneAvoid high temps (>60°C) with reactive halides to prevent self-quaternization.
Pyridine Carboxylic Acids Zwitterionic character (e.g., Nicotinic acid)WaterAcetone (rarely used) or pH adjustmentSolubility is pH-dependent. Isoelectric precipitation is often superior to thermal recrystallization.
Nitro/Cyano-pyridines Electron-deficient, poor solubilityToluene or BenzeneCyclohexaneThese crystallize well but require higher boiling solvents to dissolve.

The "Liquid Problem": Purification via Salt Formation

Many pyridine derivatives are oils at room temperature or have melting points so low that recrystallization is impossible. The industry-standard solution is Salt Formation . By converting the free base into a crystalline salt (HCl, Hydrobromide, or Oxalate), you increase the lattice energy, enabling purification via recrystallization.

Workflow Visualization: The Salt-Switch Protocol

SaltPurification Crude Crude Liquid Pyridine Acid Add Acid (HCl/Oxalic in EtOH) Crude->Acid Exothermic Salt Crude Solid Salt Acid->Salt Precipitate Recrys Recrystallization (EtOH/Et2O) Salt->Recrys PureSalt Pure Crystalline Salt Recrys->PureSalt Filter Base Base Wash (NaHCO3/NaOH) PureSalt->Base Release Final Pure Liquid Pyridine Base->Final Extract & Dry

Figure 1: The "Salt-Switch" workflow converts difficult-to-purify oils into crystalline solids, purifies them, and releases the free base.

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Issue 1: The "Oiling Out" Phenomenon

User Query: "I cooled my solution of 2-phenylpyridine in ethanol/water, but instead of crystals, a second liquid layer formed at the bottom. How do I fix this?"

Technical Diagnosis: This is "oiling out" (liquid-liquid phase separation). It occurs when the temperature drops into a region where the compound is liquid and immiscible with the solvent before it hits the supersaturation point necessary for nucleation.

Corrective Protocol:

  • Re-heat the mixture until the solution is homogeneous.

  • Seed the solution at a temperature just above the cloud point with a pure crystal of the product.

  • Slow Down: Rapid cooling promotes oiling. Wrap the flask in foil or cotton to cool slowly.

  • Add Anti-solvent: If using a binary system, add the anti-solvent (e.g., water) dropwise to the hot solution until slight turbidity persists, then add a drop of good solvent to clear it.

Issue 2: Persistent Color Impurities

User Query: "My product is supposed to be white, but it remains yellow/brown even after two recrystallizations."

Technical Diagnosis: Pyridines are prone to oxidation, forming N-oxides or polymeric tars which are highly colored and adsorb strongly to the crystal lattice.

Corrective Protocol:

  • Activated Carbon Treatment: Dissolve the crude material in the hot solvent. Add activated charcoal (1-3% by weight). Warning: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then boil for 5-10 minutes. Filter through Celite while hot.

  • Note on Acidic Pyridines: If your compound is a pyridine acid (e.g., isonicotinic acid), ensure the charcoal is not removing your product via adsorption.

Issue 3: Hydrate Formation

User Query: "My melting point is consistently 10-15°C lower than the literature value, but NMR shows it is pure."

Technical Diagnosis: Nitrogen heterocycles are notorious for trapping water in the crystal lattice (hydrate formation), especially when crystallized from aqueous alcohols.

Corrective Protocol:

  • Dry the sample under high vacuum (0.1 mbar) at elevated temperature (40-60°C) over P₂O₅ or KOH pellets for 24 hours.

  • Switch to an anhydrous solvent system (e.g., Toluene/Hexane) if the compound solubility permits.

Detailed Experimental Protocols

Protocol A: Recrystallization of 4-Dimethylaminopyridine (DMAP)

Target: Purification of commercial grade DMAP (often yellow) to analytical grade (white).

  • Dissolution: Place 10 g of crude DMAP in a 250 mL Erlenmeyer flask. Add 40 mL of Toluene .

  • Heating: Heat on a steam bath or oil bath to 85°C. If solids remain, add Toluene in 5 mL increments until dissolved.

  • Filtration (Optional): If insoluble particles are present, filter rapidly through a fluted filter paper pre-wetted with hot toluene.

  • Anti-Solvent Addition: Remove from heat. While still hot (~70°C), slowly add Hexane (approx. 20-30 mL) until a faint turbidity appears.

  • Clearing: Add 1-2 mL of Toluene to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold (0°C) Hexane/Toluene (2:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C.

Protocol B: Hydrochloride Salt Formation for Liquid Pyridines

Target: Purification of 3-picoline (liquid) via HCl salt.

  • Dissolution: Dissolve 10 mL of crude 3-picoline in 50 mL of dry Ethanol.

  • Acidification: Cool the solution to 0°C. Slowly bubble dry HCl gas into the solution OR add a solution of 2M HCl in Diethyl Ether dropwise. Monitor pH; stop when pH < 2.

  • Precipitation: Add 100 mL of Diethyl Ether slowly to precipitate the salt.

  • Recrystallization: Filter the crude salt. Recrystallize from minimal boiling Ethanol.

  • Free Base Release: Dissolve the pure white crystals in minimal water (20 mL). Neutralize with 10% NaOH solution until pH > 10.

  • Extraction: Extract the oil with Dichloromethane (3 x 30 mL). Dry organics over MgSO₄ and evaporate to yield pure liquid 3-picoline.

Logic Flow: Troubleshooting Decision Tree

Troubleshooting Start Start: Recrystallization Failed IssueType Identify Issue Start->IssueType Oiling Oiling Out (Liquid Phase Separation) IssueType->Oiling Color Colored Impurities (Yellow/Brown) IssueType->Color NoCryst No Crystals Formed IssueType->NoCryst Soln1 1. Re-heat to dissolve 2. Seed at Cloud Point Oiling->Soln1 Soln2 1. Hot Filtration 2. Activated Charcoal Color->Soln2 Check1 Is it supersaturated? NoCryst->Check1 Action1 Evaporate 20% solvent Check1->Action1 No Action2 Scratch glass / Sonication Check1->Action2 Yes

Figure 2: Diagnostic logic for common recrystallization failures.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The definitive source for physical constants and specific purification protocols for thousands of organics).

  • Organic Syntheses. (Various Volumes). Collection of reliable, checked procedures for the preparation of organic compounds.

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Pyridine.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" mechanisms and scale-up troubleshooting).

Troubleshooting

Technical Support Center: Exothermic Pyridine Reaction Management

Status: Operational Tier: Level 3 (Process Safety & Engineering) Subject: Thermal Control in Pyridine-Based Acylation, Sulfonation, and Alkylation Assigned Specialist: Senior Application Scientist, Process Safety Unit Ov...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Process Safety & Engineering) Subject: Thermal Control in Pyridine-Based Acylation, Sulfonation, and Alkylation Assigned Specialist: Senior Application Scientist, Process Safety Unit

Overview

Pyridine acts as both a nucleophilic catalyst and a base (acid scavenger) in organic synthesis. However, its reactions with electrophiles (e.g., acid chlorides, anhydrides, sulfonyl chlorides) are characteristically fast and highly exothermic .

The primary failure mode in these reactions is not usually the reaction chemistry itself, but the loss of heat transfer capability due to the rapid precipitation of pyridinium salts, which fouls reactor walls and impellers. This guide addresses the thermodynamics and engineering controls required to prevent thermal runaway.

Module 1: Thermal Safety Assessment (Pre-Start)

Q: How do I determine if my pyridine reaction requires active emergency cooling?

A: You must calculate the Adiabatic Temperature Rise (


)  and the Maximum Temperature of Synthesis Reaction (MTSR)  before scaling up.

If the cooling system fails, the reaction energy will heat the reaction mass. In pyridine reactions, the high specific energy release can rapidly boil the solvent (pyridine b.p. 115°C) or trigger secondary decomposition.

The Assessment Protocol
  • Measure Heat of Reaction (

    
    ):  Use Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).
    
  • Calculate

    
    : 
    
    
    
    
    (Where
    
    
    is concentration and
    
    
    is specific heat capacity).
  • Determine MTSR:

    
    
    
  • Compare against

    
     (Decomposition):  Ensure MTSR is at least 50°C below the onset of any secondary decomposition or the boiling point of the solvent (unless reflux is the cooling mechanism).
    
Visualization: Criticality Class Logic

The following decision tree helps categorize the risk level of your process based on Stoessel’s criticality classes.

SafetyLogic start Start Risk Assessment calc_mtsr Calculate MTSR (T_process + Delta T_ad) start->calc_mtsr check_bp Is MTSR > Boiling Point? calc_mtsr->check_bp check_decomp Is MTSR > Decomposition Onset? check_bp->check_decomp Yes safe Low Risk (Process Controlled) check_bp->safe No reflux Medium Risk (Cooling by Boiling) check_decomp->reflux No critical CRITICAL RISK (Potential Explosion) check_decomp->critical Yes

Figure 1: Logic flow for determining thermal criticality based on MTSR and solvent limitations.

Module 2: Heat Transfer & Salt Precipitation

Q: My jacket temperature is -10°C, but the internal temperature is rising. Why is the reactor not cooling?

A: You are likely experiencing Heat Transfer Fouling caused by pyridinium salt precipitation.

In reactions like the acetylation of amines using pyridine/acetyl chloride, the byproduct is solid pyridinium hydrochloride. This solid coats the reactor walls and the temperature probe, creating an insulating layer.

The Mechanism of Failure

The heat removal capacity (


) is defined by:


In pyridine reactions, the Overall Heat Transfer Coefficient (


) drops drastically as solids form. You cannot compensate for a near-zero 

value simply by lowering the jacket temperature (

).
Data: Impact of Fouling on Heat Transfer

The table below illustrates how pyridine salt slurry affects heat transfer efficiency in glass-lined reactors (GLR) vs. Stainless Steel (SS).

Reactor ConditionMaterialApprox. U Value (

)
Cooling Efficiency
Clean Solvent Stainless Steel600 - 800100% (Baseline)
Clean Solvent Glass Lined (GLR)300 - 450~50%
Light Slurry (5% solids) Glass Lined200 - 250~30%
Heavy Paste (Pyridine Salts) Glass Lined< 50 < 10% (CRITICAL)
Troubleshooting Protocol: Restoring Heat Transfer

If


 diverges from control limits:
  • Stop Dosing Immediately: Do not rely on the jacket. Cut the fuel (reagent).

  • Increase Agitation: If torque limits allow, increase RPM to shear the boundary layer off the wall.

  • Dilution: Add pre-cooled solvent (if compatible) to dissolve or thin the slurry.

  • External Loop: Warning: Do not use external heat exchangers for pyridine slurries; they will plug instantly.

Module 3: Dosing Strategies (Kinetics)

Q: How do I ensure the reaction stays "Dosing Controlled"?

A: You must verify that the Reaction Time is significantly shorter than the Dosing Time .

If you add the reagent (e.g., Tosyl Chloride) faster than it reacts, unreacted reagent accumulates. Once the reaction "kicks off" (often due to a slight temperature bump), all that accumulated energy releases at once—a phenomenon known as Thermal Runaway .

Experimental Protocol: Dosing Validation

Objective: Determine the accumulation fraction.

  • Setup: RC1 or similar calorimeter.

  • Procedure: Dose reagent at proposed plant rate (e.g., over 2 hours).

  • Monitor: Compare

    
     (Heat flow from reaction) vs. 
    
    
    
    (Heat flow expected if reaction was instantaneous).
  • Calculation:

    
    
    
  • Target: Maintain accumulation < 10-15% at any point during dosing.

Visualization: Dosing Regimes

This diagram illustrates the difference between a safe, dosing-controlled process and a dangerous accumulation process.

DosingControl cluster_safe Safe: Dosing Controlled cluster_danger Danger: Accumulation Dose1 Reagent Added React1 Immediate Reaction Dose1->React1 Heat1 Heat Removed Instantly React1->Heat1 Dose2 Reagent Added Wait No Reaction (Too Cold/Slow) Dose2->Wait BuildUp Reagent Accumulates Wait->BuildUp Trigger Temp Spike BuildUp->Trigger Boom RUNAWAY (Explosive Rate) Trigger->Boom

Figure 2: Comparison of instantaneous reaction vs. reagent accumulation leading to runaway.

Module 4: Emergency & Workup FAQs

Q: The reaction is done, but the temperature spiked during the water quench. Why?

A: This is a classic Delayed Hydrolysis event.

If you used an excess of anhydride or acid chloride, it remains in the pyridine matrix. When you add water to quench:

  • The water/pyridine mixture is exothermic (heat of mixing).

  • The hydrolysis of the acid chloride is violent.

  • The Fix: Never quench a pyridine reaction by dumping water in.

    • Correct Protocol: Add the reaction mixture into a large volume of ice water (Reverse Quench) or add water dropwise while monitoring off-gassing (HCl/SO2) and temperature.

Q: Can I use reflux cooling for pyridine reactions?

A: Only if the reaction temperature is safely below the decomposition temperature of the reagents and the product.

  • Risk: If the condenser fails, you lose all cooling capacity instantly.

  • Recommendation: For highly exothermic pyridine reactions, jacket cooling is preferred over reflux because it allows for rapid "crash cooling" if needed.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

  • Gygax, R. (1988). "Chemical Reaction Engineering for Safety." Chemical Engineering Science, 43(8), 1759-1771.
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Process Safety Management Guidelines for Compliance.

Optimization

Technical Support Center: Pyridine Sulfonic Acid Isolation &amp; Purification

Topic: Work-up procedures for reactions involving pyridine sulfonic acids Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. The Core Challenge: The "Zwitterio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up procedures for reactions involving pyridine sulfonic acids Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

The Core Challenge: The "Zwitterion Trap"

Welcome to the technical support hub for pyridine chemistry. If you are reading this, you are likely facing a common dilemma: your LC-MS shows 100% conversion, but your separatory funnel is empty, or your product is trapped in a viscous, salty aqueous layer.

The Science: Pyridine sulfonic acids are zwitterions . The basic pyridine nitrogen (


) is protonated by the strongly acidic sulfonic acid group (

). This creates a highly polar, inner salt structure with significant lattice energy and extreme water solubility.

Why Standard Work-ups Fail:

  • DCM/EtOAc Extraction: Fails because the compound prefers water (

    
    ).
    
  • Silica Gel: The sulfonic acid binds irreversibly to basic sites on standard silica, or streaks badly due to polarity.

  • Distillation: These compounds have melting points often

    
    C and decompose before boiling.
    

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your reaction matrix. Select the workflow that matches your synthesis method.

WorkupDecision Figure 1: Work-up Decision Matrix for Pyridine Sulfonic Acids Start Reaction Mixture Composition Q1 Contains excess H2SO4 / Oleum? Start->Q1 Q2 Contains Inorganic Salts (NaCl/KCl)? Q1->Q2 No (Low Acid) MethodA Method A: The Calcium/Barium Neutralization (Gypsum Method) Q1->MethodA Yes (High Acid) MethodB Method B: Ion Exchange (Desalting) Q2->MethodB Yes (High Salt) MethodC Method C: Isoelectric Precipitation Q2->MethodC No (Clean Rxn)

Figure 1: Decision matrix to select the appropriate isolation strategy based on reaction impurities.

Method A: The Calcium Neutralization (Gypsum) Protocol

Best for: Reactions run in concentrated sulfuric acid or oleum (e.g., Sulfonation of Pyridine at 230°C).

Concept: Sulfuric acid is removed by precipitating it as insoluble Calcium Sulfate (Gypsum), while the Calcium salt of the pyridine sulfonic acid remains soluble.

Step-by-Step Methodology
  • Quench: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Slowly add solid Calcium Carbonate (

    
    ) or Barium Carbonate (
    
    
    
    ) until evolution of
    
    
    ceases and pH is neutral (~7.0).
    • Note:

      
       is more expensive but 
      
      
      
      is more insoluble than
      
      
      , leading to higher purity.
  • Filtration: Heat the slurry to boiling (digestion) to coagulate the sulfate precipitate, then filter hot through a Celite pad.

    • Solid Cake: Contains

      
       (Discard).
      
    • Filtrate: Contains Pyridine Sulfonate (Ca salt).

  • Conversion to Free Acid:

    • Add exactly 1 equivalent of dilute

      
       to the filtrate to precipitate Ca as 
      
      
      
      .
    • Filter again. The filtrate is now the free pyridine sulfonic acid in water.

  • Isolation: Evaporate water under reduced pressure to obtain the crude solid.

Method B: Ion Exchange Chromatography (Desalting)

Best for: Removing inorganic salts (NaCl, Na2SO4) from nucleophilic substitution reactions.

Concept: Pyridine sulfonic acids are amphoteric. We utilize a Strong Acid Cation (SAC) resin to bind the pyridine nitrogen, wash away non-basic impurities, and elute with a volatile base.

Experimental Setup
  • Resin: Dowex 50W-X8 or Amberlite IR-120 (H+ form).

  • Column: Glass column with a coarse frit.

Protocol
  • Loading: Dissolve the crude reaction mixture in minimal water (pH < 2). Load onto the resin.

    • Mechanism: The Pyridine nitrogen is protonated (

      
      ) and binds to the sulfonate sites on the resin.
      
  • Washing: Flush the column with 3–5 column volumes of distilled water.

    • Result: Anions (

      
      , 
      
      
      
      ) and non-basic organic impurities are washed away. The product remains bound.
  • Elution: Elute with 2M aqueous Ammonia (

    
    ).
    
    • Mechanism: Ammonia deprotonates the resin sites and competes for the proton, releasing the Pyridine Sulfonate as an ammonium salt.

  • Finishing: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the Ammonium salt of the product.

    • To get free acid: Redissolve in water, adjust to isoelectric point, or pass through a weak acid cation resin.

IonExchange Figure 2: Ion Exchange Desalting Workflow Input Crude Mix (Salt + Product) Resin SAC Resin (H+ Form) Input->Resin Load (pH < 2) Waste Eluate 1: Salts/Acids Resin->Waste Water Wash Product Eluate 2: Product (NH4 salt) Resin->Product Collect Ammonia Add 2M NH4OH Ammonia->Resin Displace

Figure 2: Workflow for desalting pyridine sulfonic acids using Cation Exchange Resin.

Troubleshooting & FAQs

Q1: I cannot strip the water off; it forms a goo/oil.

Diagnosis: Trace inorganic salts or residual solvents are depressing the melting point. Solution:

  • Azeotropic Drying: Add Toluene or Ethanol to the aqueous residue and rotovap. This helps carry over water.

  • Trituration: Once dry-ish, add Methanol or Acetone. Pyridine sulfonic acids are often slightly soluble in hot methanol but insoluble in acetone. Sonicate to induce crystallization.

Q2: Can I use Normal Phase Silica?

Verdict: NO. Reasoning: The sulfonic acid group is too polar. It will stick to the baseline. Alternative: Use Reverse Phase (C18) Flash Chromatography .

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • The product will elute early, but salts will elute at the void volume (

    
    ), allowing separation.
    
Q3: How do I determine the Isoelectric Point (pI) for precipitation?

Data:

Compound pKa (Pyridine N) pKa (Sulfonic H) Approx pI
Pyridine-2-sulfonic acid ~ 3.0 ~ -2.0 ~ 0.5 - 1.0
Pyridine-3-sulfonic acid ~ 3.2 ~ -2.0 ~ 0.6 - 1.2

| Pyridine-4-sulfonic acid | ~ 3.4 | ~ -2.0 | ~ 0.7 - 1.4 |

Protocol: If you have the alkali salt (e.g., Sodium Pyridine-3-sulfonate), acidify with concentrated HCl to pH ~1.0. The free zwitterion has the lowest solubility at this pH and may crystallize out upon cooling.

References

  • McElvain, S. M.; Goese, M. A. (1943). The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236. Source: (Foundational text on the Hg-catalyzed sulfonation and isolation via the Barium salt method).

  • Evans, R. F.; Brown, H. C. (1962). The Sulfonic Acids of Pyridine and the Quinoline Series. Journal of Organic Chemistry, 27(9), 3127–3131. Source: (Detailed physical properties and zwitterionic characterization).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165-314). Pergamon. Source: (Review of reactivity and isolation strategies).

  • Dow Water & Process Solutions. (2020). DOWEX™ Resins for Separation of Amphoteric Molecules. Source: (Industrial protocols for using ion exchange resins for amino/sulfonic acid separation).

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Chloropyridin-3-amine vs. 2-Amino-5-chloropyridine

Executive Summary This guide provides a technical comparison between two structural isomers: 6-chloropyridin-3-amine (Product A) and 2-amino-5-chloropyridine (Product B). While they share the same molecular formula ( ),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two structural isomers: 6-chloropyridin-3-amine (Product A) and 2-amino-5-chloropyridine (Product B). While they share the same molecular formula (


), their reactivity profiles are orthogonal due to the positional relationship between the functional groups and the pyridine nitrogen.
  • 6-Chloropyridin-3-amine : Characterized by an activated C-Cl bond (susceptible to

    
    ) and an aniline-like amino group. Ideal for scaffold building via nucleophilic displacement.
    
  • 2-Amino-5-chloropyridine : Characterized by an unactivated C-Cl bond (requires Pd-catalysis) and an amidine-like amino group. Ideal for cross-coupling reactions where the pyridine ring integrity must be maintained against nucleophiles.

Structural & Electronic Analysis

Understanding the electronic influence of the pyridine nitrogen is the prerequisite for predicting reactivity.

6-Chloropyridin-3-amine (The "Activated" Core)
  • Structure : The chlorine is at position 6 (ortho to ring N). The amine is at position 3 (meta to ring N).

  • Electronic Effect : The ring nitrogen exerts a strong electron-withdrawing effect on position 6 via induction (

    
    ) and resonance (
    
    
    
    ), making the C-Cl bond highly electrophilic.
  • Basicity : The amino group is the primary basic site, though reduced by the electron-deficient ring.

2-Amino-5-chloropyridine (The "Stable" Core)
  • Structure : The amine is at position 2 (alpha to ring N). The chlorine is at position 5 (beta to ring N).

  • Electronic Effect : The C-Cl bond at position 5 is not activated for nucleophilic attack because the negative charge in a potential Meisenheimer complex cannot be delocalized onto the ring nitrogen.

  • Basicity : Exists in tautomeric equilibrium (amino vs. imino), though the amino form dominates. The ring nitrogen is significantly more basic than in the 3-amino isomer due to resonance stabilization of the cation (amidine resonance).

Visualizing the Reactivity Difference

Reactivity cluster_A 6-Chloropyridin-3-amine cluster_B 2-Amino-5-chloropyridine A Structure A (Cl ortho to N) A_rxn SnAr Active (Displacement possible) A->A_rxn  Inductive Activation   B Structure B (Cl meta to N) B_rxn SnAr Inert (Requires Pd-Catalysis) B->B_rxn  No Activation  

Figure 1: Decision tree for substrate selection based on C-Cl bond reactivity.

Comparative Reactivity Matrix

Feature6-Chloropyridin-3-amine2-Amino-5-chloropyridine
C-Cl Reactivity High (

active)
Low (Inert to

)
Primary Reaction Nucleophilic DisplacementSuzuki/Buchwald Coupling
Amino Nucleophilicity Moderate (Aniline-like)Low (Amidine-like character)
Ring N Basicity Low (

)
Moderate (

)
Directing Effect (EAS) Directs ortho to

(Pos 2)
Directs ortho to

(Pos 3)

Detailed Reactivity Profiles

Nucleophilic Aromatic Substitution ( )

Dominant in 6-Chloropyridin-3-amine. The chlorine atom at the 6-position is highly susceptible to displacement by nucleophiles (amines, alkoxides, thiols). The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer intermediate stabilized by the ring nitrogen.

  • Reagent Compatibility : Primary/Secondary amines, NaH/ROH, KCN.

  • Conditions : Often requires heat (

    
    ) or microwave irradiation. Acid catalysis can sometimes accelerate the reaction by protonating the ring nitrogen, making it more electron-withdrawing.
    

Protocol 1:


 Displacement on 6-Chloropyridin-3-amine 
  • Dissolve : 1.0 eq of 6-chloropyridin-3-amine in a polar aprotic solvent (DMSO or NMP).

  • Add Nucleophile : Add 1.2 - 1.5 eq of the amine nucleophile.

  • Base : Add 2.0 eq of

    
     or DIPEA to scavenge HCl.
    
  • Heat : Stir at

    
     for 4-12 hours. Monitor by LCMS.
    
  • Workup : Dilute with water, extract with EtOAc. The product is the 2,5-diaminopyridine derivative.

Metal-Catalyzed Cross-Coupling

Dominant in 2-Amino-5-chloropyridine. Since the 5-chloro position is not activated, displacing the chlorine requires oxidative addition of a metal catalyst (Pd or Ni).

  • Reactions : Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).

  • Challenges : The free amino group (

    
    ) can poison the catalyst or compete as a nucleophile. It is often recommended to protect the amine (e.g., as an acetamide or Boc-carbamate) or use specific ligand systems (e.g., XPhos, BrettPhos) that favor C-Cl insertion.
    

Protocol 2: Suzuki Coupling on 2-Amino-5-chloropyridine

  • Prepare : Combine 1.0 eq 2-amino-5-chloropyridine, 1.2 eq Boronic Acid, and 5 mol%

    
    .
    
  • Solvent : Use a degassed mixture of Dioxane/Water (4:1).

  • Base : Add 3.0 eq

    
    .
    
  • Heat : Reflux (

    
    ) under Nitrogen for 16 hours.
    
  • Note : If yields are low, protect the amine as an acetamide (

    
    , pyridine) prior to coupling.
    
Electrophilic Aromatic Substitution (EAS)
  • 6-Chloropyridin-3-amine : The amino group directs incoming electrophiles (halogens, nitro groups) to position 2 (ortho to amine, alpha to ring N).

  • 2-Amino-5-chloropyridine : The amino group directs incoming electrophiles to position 3 (ortho to amine, beta to ring N). Position 5 is blocked by chlorine.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for these two isomers.

Pathways cluster_inputs InputA 6-Chloropyridin-3-amine (Activated Cl) SnAr SnAr Reaction (Nucleophilic Displacement) InputA->SnAr  Heat, Base   InputB 2-Amino-5-chloropyridine (Unactivated Cl) PdCat Pd-Catalysis (Suzuki/Buchwald) InputB->PdCat  Direct (Challenging)   Protect Amine Protection (Optional but Recommended) InputB->Protect  Ac2O   ProdA 2-Substituted-5-aminopyridine SnAr->ProdA ProdB 5-Substituted-2-aminopyridine PdCat->ProdB Protect->PdCat  R-B(OH)2, Pd(0)  

Figure 2: Synthetic workflow comparison. Note the necessity of catalysis for the 5-chloro isomer.

Strategic Recommendations

When to use 6-Chloropyridin-3-amine:
  • Library Generation : When you need to rapidly diversify the structure at the 6-position using a variety of amines or thiols via

    
    .
    
  • Linker Design : When the pyridine ring acts as a spacer between two nucleophilic moieties (react the Cl first, then the

    
    ).
    
When to use 2-Amino-5-chloropyridine:
  • Rigid Scaffolds : When the chlorine position is intended to be a stable anchor or requires a specific carbon-carbon bond via Suzuki coupling.

  • H-Bonding Motifs : When the 2-aminopyridine motif is required for specific receptor binding (e.g., kinase hinge binders) and the 5-position is used for solubilizing groups.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and tautomerism).
  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed review of aminopyridine synthesis and reactivity).
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • PubChem Database . Compound Summary for CID 21838 (6-Chloropyridin-3-amine). [Link]

  • PubChem Database . Compound Summary for CID 14023 (2-Amino-5-chloropyridine). [Link]

Comparative

Spectral analysis (NMR, IR, MS) of 6-Amino-5-chloropyridine-3-sulfonic acid

This guide outlines the definitive spectral characterization of 6-Amino-5-chloropyridine-3-sulfonic acid , a critical intermediate often encountered in the synthesis of pharmaceutical scaffolds and pyridine-based dyes. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive spectral characterization of 6-Amino-5-chloropyridine-3-sulfonic acid , a critical intermediate often encountered in the synthesis of pharmaceutical scaffolds and pyridine-based dyes.

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 6-Amino-5-chloropyridine-3-sulfonic acid. Unlike simple pyridine derivatives, this molecule exists as a zwitterion in neutral media, significantly influencing its solubility and spectral behavior. The primary challenge in characterization is distinguishing the target molecule from its non-chlorinated precursor (6-aminopyridine-3-sulfonic acid) and potential regioisomers.

Key Analytical Differentiator: The transition from an ortho-coupling pattern (precursor) to a meta-coupling pattern (product) in ^1H NMR is the definitive proof of successful chlorination at the C5 position.

Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the first line of evidence. The presence of a chlorine atom introduces a distinct isotopic signature that validates the elemental composition before structural connectivity is confirmed.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic sulfonate group (

    
    ).
    
  • Theoretical Monoisotopic Mass: 223.96 Da (Neutral).

  • Observed Ion (M-H)-: ~222.95 m/z.

Diagnostic Criteria
FeatureObservationMechanistic Explanation
Base Peak 222.9 m/z Deprotonated molecular ion

.
Isotope Pattern 3:1 Ratio (222.9 : 224.9)Characteristic natural abundance of

(75.7%) and

(24.2%).
Fragmentation Loss of 64 Da (

)
Sulfonic acids typically eject

or

under high collision energy.

Critical Comparison: The non-chlorinated precursor (Mass ~188) lacks the +2 isotope peak. If the M+2 peak is absent, the reaction has failed.

Nuclear Magnetic Resonance (NMR): Regiochemical Validation

This is the most critical section. You must confirm that chlorination occurred at position 5 (ortho to the amino group) and not position 2 or 4.

Sample Preparation Protocol: Due to the zwitterionic nature (


), the molecule is insoluble in 

.
  • Solvent: DMSO-

    
     is standard.
    
  • Additive: If peaks are broad due to exchange, add 1-2 drops of

    
     or dilute 
    
    
    
    to force the anionic form, sharpening the aromatic signals.
^1H NMR Prediction & Analysis (DMSO-

)

Structure Numbering: Pyridine Nitrogen = 1, Sulfonic acid = 3, Chlorine = 5, Amine = 6.

ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Assignment Logic
H2 8.30 – 8.45 ppmDoublet (d)

Hz
Deshielded by adjacent N and

. Shows only weak meta coupling to H4.
H4 7.80 – 7.95 ppmDoublet (d)

Hz
Deshielded by

and Cl. The large ortho coupling seen in the precursor is absent .
NH2 6.50 – 7.20 ppmBroad SingletN/AExchangeable. Position varies with concentration and water content.
The "Coupling Switch" Validation

The definitive proof of purity lies in the coupling constants.

  • Precursor (Starting Material): Shows H4 and H5 coupling (

    
     Hz, ortho).
    
  • Target Product: H5 is replaced by Cl. H2 and H4 are meta to each other. The spectrum must collapse from two doublets with large splitting to two doublets with fine splitting (or appearing as singlets in low-res instruments).

Infrared Spectroscopy (IR): Functional Group Integrity

IR is used primarily to confirm the state of the sulfonic acid (free acid vs. salt) and the integrity of the amine.

  • Method: ATR (Attenuated Total Reflectance) on solid powder.

  • Key Bands:

    • 3400 – 3200 cm⁻¹: N-H stretching (Primary amine doublet).

    • 1200 – 1050 cm⁻¹:

      
       asymmetric and symmetric stretching (Sulfonate).
      
    • ~600 – 800 cm⁻¹: C-Cl stretching (often obscured, but look for new bands compared to precursor).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "alternative" (the starting material) and a potential isomer.

FeatureTarget: 6-Amino-5-chloro-3-sulfonic acid Precursor: 6-Amino-3-sulfonic acid Isomer: 2-Amino-5-chloro-3-sulfonic acid
MS (m/z) 223 / 225 (3:1 ratio)189 (No isotope pattern)223 / 225 (3:1 ratio)
NMR Pattern Two meta-doublets (

Hz)
Two ortho-doublets (

Hz) + one meta-singlet
Different shift pattern; H4/H6 would show meta coupling but shifts differ.
Reaction Logic Product of electrophilic chlorination.Starting material.Unlikely to form from direct chlorination of 6-amino precursor.
Solubility Low in water/organic; soluble in base.Moderate water solubility.Similar solubility profile.
Analytical Workflow Visualization

The following diagram illustrates the decision tree for validating the synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid.

SpectralWorkflow Sample Crude Synthesis Product MS_Step Step 1: Mass Spectrometry (ESI-) Sample->MS_Step Check_Cl Isotope Pattern 3:1 (M : M+2)? MS_Step->Check_Cl NMR_Step Step 2: 1H NMR (DMSO-d6) Check_Cl->NMR_Step Yes (Cl Present) Result_Fail_SM FAILED: Starting Material (Non-chlorinated) Check_Cl->Result_Fail_SM No (Single Peak) Check_Coupling Coupling Constant (J)? NMR_Step->Check_Coupling Result_Success CONFIRMED: 6-Amino-5-chloropyridine-3-sulfonic acid Check_Coupling->Result_Success J ~ 2 Hz (Meta) Check_Coupling->Result_Fail_SM J ~ 9 Hz (Ortho) IR_Step Step 3: IR Spectroscopy Result_Success->IR_Step Final QC Result_Fail_Iso FAILED: Wrong Isomer

Caption: Analytical decision tree for validating C5-chlorination of the pyridine ring.

Experimental Protocol: Self-Validating NMR Preparation

To ensure reproducibility and avoid "false negatives" due to solubility issues, follow this specific protocol.

Objective: Obtain a high-resolution spectrum where H2 and H4 are clearly resolved.

  • Weighing: Weigh ~10 mg of the solid product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
     .
    
  • Sonicate: Sonicate for 5 minutes. Note: The solution may remain cloudy.

  • Base Shift (The "Trick"): Add 1 drop of 40% NaOD in

    
      (or concentrated NaOH in 
    
    
    
    ).
    • Why? This deprotonates the sulfonic acid and the protonated amine, converting the zwitterion into the highly soluble sodium salt.

    • Visual Check: The solution should turn completely clear.

  • Acquisition: Run standard proton parameters (16 scans, 1s relaxation delay).

  • Validation: Check the H2/H4 region (7.5 - 8.5 ppm). If peaks are sharp singlets/doublets, the prep is successful. If broad, add more base.

References
  • ChemicalBook. 3-Chloropyridine Spectral Data (NMR, MS). Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). Chiral NMR discrimination of piperidines and piperazines. Retrieved from

  • BenchChem. Synthesis and reactivity of 6-Amino-5-nitropyridine-3-sulfonic acid (Analogous Chemistry). Retrieved from

Validation

Comparative Guide: In-Vitro Profiling of Novel Pyridine-Based Scaffolds

Executive Summary Pyridine rings are ubiquitous in FDA-approved therapeutics, acting as bioisosteres for benzene rings to improve water solubility and modulate hydrogen bonding. However, the introduction of a basic nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine rings are ubiquitous in FDA-approved therapeutics, acting as bioisosteres for benzene rings to improve water solubility and modulate hydrogen bonding. However, the introduction of a basic nitrogen atom introduces specific liabilities: susceptibility to N-oxidation by Cytochrome P450s (CYPs) and potential heme-iron coordination leading to enzyme inhibition.

This guide provides a rigorous, comparative in-vitro testing framework. We compare the performance of a novel Pyridine-3-carboxamide derivative (Lead-PYR) against its Phenyl analog (Ref-PHE) and a Pyrimidine isostere (Ref-PMD) . The objective is to validate the pyridine scaffold's superior solubility profile while mitigating metabolic risks.

Section 1: The Screening Architecture

To efficiently filter pyridine-based libraries, a tiered approach is required. Unlike carbocyclic compounds, pyridines require pH-dependent solubility profiling and specific metabolite monitoring (N-oxides).

Tiered Screening Workflow

The following diagram outlines the logical flow for validating pyridine scaffolds, prioritizing "fail-fast" criteria regarding solubility and metabolic stability.

ScreeningWorkflow Start Novel Pyridine Synthesis Solubility Tier 1: pH-Dependent Solubility (pH 1.2 vs 7.4) Start->Solubility Solubility->Start Insoluble Metab Tier 2: Microsomal Stability (t1/2 & N-oxide ID) Solubility->Metab LogD < 3.5 Metab->Start Rapid N-Oxidation Tox Tier 3: CYP Inhibition (Focus: CYP3A4/2D6) Metab->Tox Cl_int < 20 µL/min/mg Cell Tier 4: Cellular Permeability (Caco-2 / PAMPA) Tox->Cell IC50 > 10 µM Decision Lead Candidate Selection Cell->Decision P_app > 10^-6 cm/s

Caption: Tiered screening cascade for nitrogen heterocycles. Tier 1 and 2 are critical decision gates for pyridine derivatives due to pKa-driven solubility and oxidative liability.

Section 2: Validated Experimental Protocols

Protocol A: Kinetic Solubility (pH-Dependent)

Rationale: Pyridines are weak bases (pKa ~5.2). Unlike phenyl analogs, their solubility is drastically altered by pH. Testing at a single pH is insufficient for predicting intestinal absorption.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Phosphate Buffered Saline (pH 7.4) and 0.1N HCl (pH 1.2).

  • Filter plates (0.45 µm PVDF).

Step-by-Step Methodology:

  • Preparation: Spike 5 µL of 10 mM compound stock into 495 µL of buffer (pH 7.4 and pH 1.2) in a 96-well plate to achieve a target concentration of 100 µM (1% DMSO final).

  • Equilibration: Shake at 300 rpm for 24 hours at room temperature. Note: 24h is required for pseudo-thermodynamic equilibrium; shorter times (2-4h) only measure kinetic precipitation.

  • Filtration: Vacuum filter using a multiscreen solubility filter plate to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

  • Self-Validation:

    • Control: Use Caffeine (High Sol) and Tamoxifen (Low Sol/pH dependent) as benchmarks.

    • Acceptance Criteria: Mass balance recovery must be >80%.

Protocol B: Microsomal Stability & Metabolite Identification

Rationale: The pyridine nitrogen lone pair is a magnet for oxidation. This assay determines intrinsic clearance (


) and specifically scans for the N-oxide metabolite (

), a common "soft spot" that reduces half-life.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with test compound (1 µM final) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

    • Expert Insight: Using 1 µM concentration ensures linear kinetics (below

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min into stop solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Metabolite Scouting: Set Mass Spec to scan for Parent MW and Parent + 16 Da (N-oxide) and Parent + 32 Da (Di-oxidation).

Mechanistic Visualization of Pyridine Metabolism:

PyridineMetabolism Parent Pyridine Parent CYP CYP450 (Fe-O) Parent->CYP Binding NOxide N-Oxide (Inactive/Excreted) CYP->NOxide N-Attack (Major) RingOx C-Hydroxylation (Ring Opening Precursor) CYP->RingOx C-Attack (Minor)

Caption: The metabolic bifurcation of pyridine. N-oxidation is often the primary clearance pathway, which can be blocked by steric hindrance (e.g., ortho-substitution).

Section 3: Comparative Performance Analysis

We evaluated the Lead-PYR (Pyridine) against a Ref-PHE (Phenyl analog) and Ref-PMD (Pyrimidine analog).

Solubility & Physicochemical Data

The pyridine nitrogen provides a distinct solubility advantage over the phenyl ring at gastric pH (1.2) due to protonation.

PropertyRef-PHE (Phenyl)Lead-PYR (Pyridine)Ref-PMD (Pyrimidine)Interpretation
LogD (pH 7.4) 4.2 (High Lipophilicity)2.8 (Moderate)1.9 (Low)Pyridine offers optimal lipophilic balance.
Solubility (pH 7.4) < 5 µM45 µM> 100 µMPyridine improves neutral solubility 9x over Phenyl.
Solubility (pH 1.2) < 5 µM> 500 µM > 500 µMCritical Advantage: Pyridine protonation drives gastric solubility.
Metabolic Stability (Human Microsomes)

While soluble, the pyridine ring is more metabolically active than the phenyl ring but more stable than the electron-deficient pyrimidine.

MetricRef-PHELead-PYRRef-PMDStatus

(min)
> 1204815Pyridine requires structural optimization (e.g., F-substitution) to match Phenyl stability.

(µL/min/mg)
< 102895Lead-PYR shows moderate clearance; PMD is rapidly cleared.
Major Metabolite HydroxylationN-Oxide (+16) Ring OpeningAction: Block N-position or add steric bulk.
CYP Inhibition (Safety Signal)

Pyridines can coordinate with the heme iron of CYP enzymes, causing inhibition.

TargetRef-PHE IC50Lead-PYR IC50Ref-PMD IC50Risk Assessment
CYP3A4 > 50 µM12 µM> 50 µMModerate risk for Pyridine.
CYP2D6 > 50 µM> 50 µM> 50 µMLow risk.

Section 4: Expert Recommendations

Based on the comparative data, the Lead-PYR scaffold offers the best compromise between solubility and permeability, provided the metabolic liability is managed.

  • Mitigate N-Oxidation: If

    
     is < 30 min, introduce a fluorine atom or methyl group adjacent to the nitrogen (ortho-position). This creates steric hindrance preventing the CYP heme from accessing the nitrogen lone pair.
    
  • Monitor DDI: The CYP3A4 IC50 of 12 µM suggests potential Drug-Drug Interaction. Perform a

    
     determination. If 
    
    
    
    , structural modification is required to reduce heme affinity.
  • Link Integrity: Ensure all protocols follow the FDA Guidance for Industry: In Vitro Drug Interaction Studies [1].

References

  • FDA Center for Drug Evaluation and Research (CDER). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. [Link]

  • European Medicines Agency (EMA). (2012). Guideline on the Investigation of Drug Interactions. [Link]

Comparative

Comparing the efficacy of different purification methods for aminopyridines

Executive Summary & Technical Context Aminopyridines (specifically 2-, 3-, and 4-aminopyridine) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Notab...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Aminopyridines (specifically 2-, 3-, and 4-aminopyridine) are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for coordination chemistry. Notably, 4-Aminopyridine (4-AP) is the active pharmaceutical ingredient in Dalfampridine, used for the treatment of multiple sclerosis.

The Purification Challenge: Aminopyridines present a unique set of purification challenges:

  • Oxidation Sensitivity: The exocyclic amine group activates the ring, making these compounds prone to air oxidation, resulting in colored impurities (yellow-to-brown) even at high chemical purity (>98%).

  • Isomeric Contamination: Synthetic routes (e.g., nitration of pyridine followed by reduction) often yield mixtures of isomers (2-AP vs 4-AP) with distinct but overlapping solubility profiles.

  • Basicity & Polarity: Their basic nature (pKa ~9.1 for 4-AP) causes severe peak tailing in standard silica chromatography and complicates extraction due to high water solubility.

This guide objectively compares four primary purification methodologies: Recrystallization , Acid-Base Extraction , Vacuum Distillation , and Flash Chromatography .

Comparative Analysis of Methods

The following analysis evaluates methods based on Purity Potential , Yield , Scalability , and Resource Intensity .

Method A: Recrystallization (The Gold Standard)

Recrystallization remains the most effective method for achieving pharmaceutical-grade purity (>99.5%), particularly for solid isomers like 4-AP.

  • Mechanism: Exploits the differential solubility of the aminopyridine and its impurities in a solvent across a temperature gradient.

  • Best For: Final polishing of crude material (90%+ purity) to remove trace isomers and colored oxidation products.

  • Critical Factor: Solvent selection. Toluene is often superior to alcohols for 4-AP because the amine is sparingly soluble at room temperature but highly soluble at boiling points, maximizing recovery.

Method B: Acid-Base Extraction (The Chemical Filter)

This method leverages the basic nitrogen atom to separate aminopyridines from non-basic organic impurities (neutral byproducts).

  • Mechanism: The aminopyridine is protonated with dilute acid (HCl) to form a water-soluble salt. Non-basic impurities remain in the organic layer and are discarded. The aqueous layer is then basified (NaOH), regenerating the free base for extraction into an organic solvent.

  • Best For: Crude reaction mixtures containing non-basic starting materials or tars.

  • Limitation: Does not effectively separate structural isomers (e.g., 2-AP from 4-AP) as their pKa values are similar.

Method C: Vacuum Distillation

Useful for lower-melting isomers (like 2-AP, MP ~58°C) or liquid derivatives.

  • Mechanism: Separation based on boiling point differences under reduced pressure.

  • Best For: Large-scale initial cleanup of volatile aminopyridines.

  • Risk: High temperatures can accelerate oxidative degradation. Requires inert atmosphere (N2/Ar).

Method D: Flash Chromatography

Reserved for analytical isolation or separating complex reaction mixtures where yield is secondary to specificity.

  • Mechanism: Adsorption/Desorption on a stationary phase.

  • Challenge: The basic amine interacts strongly with acidic silanol groups on silica, causing "streaking."

  • Solution: Mobile phases must be modified with 1-5% Triethylamine (TEA) or Ammonium Hydroxide.

Data Summary: Performance Metrics

MetricRecrystallizationAcid-Base ExtractionVacuum DistillationFlash Chromatography
Final Purity High (>99.5%) Medium (95-98%)Medium-High (98%)Very High (>99.5%)
Recovery Yield 70 - 85%85 - 95% 80 - 90%60 - 80%
Scalability ExcellentExcellentGoodPoor
Cost LowLowMedium (Energy)High (Solvents/Silica)
Time Efficiency Medium (Cooling time)FastFastSlow
Color Removal Excellent (w/ Charcoal)PoorGoodGood

Visualizing the Workflow

Decision Matrix for Method Selection

PurificationDecision Start Crude Aminopyridine Mixture CheckState Physical State? Start->CheckState Solid Solid (High MP) e.g., 4-AP CheckState->Solid High MP Liquid Liquid/Low MP e.g., 2-AP CheckState->Liquid Low MP CheckPurity Current Purity? Solid->CheckPurity Distill METHOD C: Vacuum Distillation Liquid->Distill Scalable Chromat METHOD D: Flash Chromatography (Amine-modified) Liquid->Chromat Small Scale/High Purity LowPurity < 90% (Tars/Byproducts) CheckPurity->LowPurity HighPurity > 90% (Isomers/Color) CheckPurity->HighPurity AcidBase METHOD B: Acid-Base Extraction LowPurity->AcidBase Recryst METHOD A: Recrystallization (w/ Activated Carbon) HighPurity->Recryst Primary Choice HighPurity->Chromat Difficult Separation AcidBase->Recryst Polishing Step

Figure 1: Strategic decision tree for selecting the optimal purification method based on physical state and initial purity levels.

Detailed Experimental Protocols

Protocol A: Recrystallization of 4-Aminopyridine (4-AP)

Target: Removal of color and trace isomers.

Reagents:

  • Crude 4-Aminopyridine (10 g)

  • Solvent: Toluene (approx. 80-100 mL) or Ethyl Acetate

  • Activated Charcoal (Decolorizing carbon)

Step-by-Step:

  • Dissolution: Place 10 g of crude 4-AP in a round-bottom flask equipped with a reflux condenser. Add 80 mL of Toluene.

  • Heating: Heat the mixture to reflux (110°C). If the solid does not dissolve completely, add Toluene in 5 mL increments until a clear solution is obtained.

  • Decolorization (Crucial): Carefully remove the heat source. Add 0.5 g of activated charcoal. Caution: Adding powder to boiling solvent can cause flash boiling.

  • Reflux: Return to reflux for 5-10 minutes to allow adsorption of colored impurities.

  • Hot Filtration: Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystals via vacuum filtration. Wash with cold Toluene.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Protocol B: Acid-Base Extraction Workflow

Target: Removal of neutral organic impurities.

AcidBaseWorkflow Step1 1. Dissolve Crude in 1M HCl Step2 2. Wash with Dichloromethane Step1->Step2 Step3 3. Separate Layers Step2->Step3 OrganicWaste Organic Layer: Neutral Impurities (DISCARD) Step3->OrganicWaste AqueousKeep Aqueous Layer: Aminopyridine-HCl (KEEP) Step3->AqueousKeep Step4 4. Basify Aqueous with 2M NaOH (pH > 12) AqueousKeep->Step4 Step5 5. Extract into Ethyl Acetate (x3) Step4->Step5 Step6 6. Dry & Evaporate Step5->Step6

Figure 2: Sequential workflow for the Acid-Base extraction method, highlighting the critical separation point.

Step-by-Step:

  • Dissolve the crude aminopyridine mixture in 1M HCl (approx. 10 mL per gram). Ensure pH < 2.

  • Transfer to a separatory funnel. Wash the aqueous acidic layer with Dichloromethane (DCM) (2 x 10 mL).

  • Discard the organic (DCM) layer (contains neutral impurities).

  • Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or solid KOH until the solution is strongly basic (pH > 12). The aminopyridine may precipitate or oil out.

  • Extract the basic aqueous mixture with Ethyl Acetate or DCM (3 x 15 mL).

  • Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10436, 2-Aminopyridine. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Safety & Regulatory Compliance

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